Xestospongin c
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H50N2O2 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
InChI Key |
PQYOPBRFUUEHRC-HCKQMYSWSA-N |
SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Synonyms |
XeC compound xestospongin C |
Origin of Product |
United States |
Foundational & Exploratory
Xestospongin C: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xestospongin C, a macrocyclic bis-1-oxaquinolizidine alkaloid, has garnered significant attention in cellular biology and pharmacology as a potent and membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor. First isolated from the marine sponge Xestospongia sp., this natural product has become an invaluable tool for investigating intracellular calcium (Ca²⁺) signaling pathways. This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its isolation and purification from its natural source, and an in-depth look at its mechanism of action, supported by quantitative data and visual diagrams of relevant biological pathways and experimental workflows.
Discovery and Source Organism
This compound was first discovered as part of a family of related compounds, the xestospongins, isolated from the marine sponge genus Xestospongia. Specifically, it has been identified in an Okinawan marine sponge, Xestospongia sp., and an Australian Xestospongia species.[1][2][3] These sponges, belonging to the family Petrosiidae, are known for producing a diverse array of bioactive secondary metabolites.[4] The initial studies in the late 1990s identified this compound as a powerful, cell-permeable blocker of IP₃-mediated Ca²⁺ release, distinguishing it from other known inhibitors that were often cell-impermeable or non-selective.[1][5]
Isolation and Purification of this compound
The isolation of this compound from the sponge biomass is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on common practices for marine natural product isolation.
Experimental Protocol: Isolation and Purification
-
Sample Collection and Preparation:
-
Collect specimens of Xestospongia sp. sponge by hand (e.g., via SCUBA diving).[6]
-
Immediately freeze the collected samples on-site and transport them to the laboratory.
-
Perform freeze-drying (lyophilization) of the sponge material to remove water without degrading the chemical constituents.[6]
-
Grind the dried sponge into a fine powder to maximize the surface area for extraction.[6]
-
-
Solvent Extraction:
-
Submerge the powdered sponge material in a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature.[6]
-
Macerate the mixture for 24 hours to allow for the diffusion of metabolites into the solvent.
-
Filter the extract to separate the solvent from the solid sponge residue.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the target compounds.[6]
-
Combine the extracts from all three repetitions and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a methanol/water mixture.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being an alkaloid, will typically partition into the more polar organic fractions.
-
-
Chromatographic Purification:
-
Column Chromatography: Subject the target-containing fraction (e.g., the ethyl acetate or butanol fraction) to column chromatography on silica gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate or methanol. Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using reversed-phase HPLC. Use a C18 column with a mobile phase gradient, typically of acetonitrile and water, to achieve final purification.
-
Monitor the HPLC eluent with a UV detector and collect the peak corresponding to this compound.
-
-
Structural Verification:
Workflow for this compound Isolation```dot
Caption: IP₃ signaling pathway showing inhibition by this compound.
Selectivity and Off-Target Effects
While highly potent against the IP₃R, the selectivity of this compound is concentration-dependent. It shows a 30-fold greater selectivity for the IP₃ receptor over the ryanodine receptor, another major intracellular Ca²⁺ release channel. However, at concentrations similar to or higher than those used to block the IP₃R, this compound can also inhibit other cellular components. [5]
-
SERCA Pump: Some studies have shown that this compound can act as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ back into the ER to replenish stores. [2][8][9]* Ion Channels: In intact (non-permeabilized) cells, this compound has been observed to inhibit voltage-dependent Ca²⁺ and K⁺ channels in the plasma membrane. [3][5] Due to these potential off-target effects, it is considered a selective blocker of the IP₃ receptor primarily in permeabilized cell models or when used at carefully titrated concentrations in intact cells. [3][5]
Quantitative Bioactivity Data
| Target/Assay | IC₅₀ Value | Cell/Tissue Type | Reference |
| IP₃ Receptor | 350 nM | N/A | [1] |
| IP₃-induced Ca²⁺ Release | 358 nM | Cerebellar microsomes | [8] |
| Voltage-dependent inward Ba²⁺ currents | 0.63 µM | Guinea-pig ileum | [5] |
| Voltage-dependent K⁺ currents | 0.13 µM | Guinea-pig ileum | [5] |
Conclusion
This compound, originally discovered from the Xestospongia marine sponge, remains a cornerstone pharmacological tool for the study of intracellular calcium signaling. Its ability to potently and reversibly inhibit the IP₃ receptor in a membrane-permeable manner provides researchers with a powerful method to dissect the role of this pathway in diverse physiological and pathological processes. However, professionals in drug development and research must remain cognizant of its potential off-target effects at higher concentrations, particularly on SERCA pumps and plasma membrane ion channels. Careful experimental design and data interpretation are crucial when employing this potent natural product. The continued study of this compound and its analogs may pave the way for new therapeutic agents targeting diseases with dysregulated calcium signaling.
References
- 1. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences this compound (50µg). CAS: 88903-69-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. abbexa.com [abbexa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Xestospongin C: A Cell-Permeable Antagonist of the IP3 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Xestospongin C, a marine natural product widely utilized as a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. Its ability to modulate intracellular calcium signaling has made it an invaluable tool in cell biology and a subject of interest in drug development.
Introduction to this compound
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the Australian marine sponge Xestospongia sp.[1][2]. It has gained prominence in cellular signaling research due to its potent and selective inhibition of the IP3 receptor, a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[3][4]. The release of calcium from these intracellular stores is a critical step in a multitude of cellular processes, including muscle contraction, fertilization, cell proliferation, and neurotransmission.[5][6]. This compound's cell-permeable nature allows for the study of IP3-mediated signaling in intact cells, a significant advantage over non-permeable antagonists like heparin.[1][3].
Mechanism of Action
This compound exerts its inhibitory effect on the IP3 receptor, thereby blocking the release of calcium (Ca2+) from intracellular stores.[7]. Unlike IP3, which activates the receptor to release Ca2+, this compound prevents this release. The primary mechanism of this compound is the non-competitive inhibition of the IP3 receptor. It does not appear to interact with the IP3 binding site itself but rather induces a conformational change in the receptor that prevents channel opening.[8].
While highly selective for the IP3 receptor over the ryanodine receptor (another major intracellular calcium release channel), some studies suggest that at higher concentrations, this compound can also inhibit voltage-dependent Ca2+ and K+ channels.[1][4]. There are also reports suggesting it may inhibit the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which would lead to a depletion of ER calcium stores, although this effect is not universally observed.[7][9].
Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H50N2O2 |
| Molecular Weight | 446.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C |
Data sourced from Tocris Bioscience.[8]
Quantitative Data
The inhibitory potency of this compound on the IP3 receptor has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.
| Parameter | Value | Experimental System | Reference |
| IC50 | 358 nM | IP3-induced Ca2+ release from cerebellar microsomes | [7] |
| IC50 | 350 nM | IP3 receptor | [3][4] |
| Typical Final Concentration | 0.5 - 10 µM | In vitro cell-based assays | [2][8] |
Signaling Pathways
The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular calcium responses. The pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC).[10]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3.[6]. IP3 diffuses through the cytoplasm and binds to the IP3 receptor on the ER, triggering the release of stored Ca2+. This compound acts as an antagonist at the IP3 receptor, blocking this Ca2+ release.
Experimental Protocols
Calcium Imaging in Intact Cells using Fura-2
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to an agonist and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl 132 mM, KCl 4 mM, NaH2PO4 1.2 mM, MgCl2 1.4 mM, glucose 6 mM, HEPES-Na 10 mM, and CaCl2 1 mM, pH 7.4.[11]
-
Ca2+-free HBS (containing 0.5 mM EGTA instead of CaCl2)
-
This compound stock solution (in DMSO)
-
Agonist of interest (e.g., Carbachol, Bradykinin)
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
Procedure:
-
Cell Loading: a. Prepare a Fura-2 loading solution: 2-5 µM Fura-2 AM with 0.01-0.02% Pluronic F-127 in HBS. b. Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark. c. Wash the cells twice with HBS to remove extracellular dye. d. Allow cells to de-esterify the dye for at least 15 minutes before imaging.
-
This compound Pre-incubation: a. Incubate the Fura-2 loaded cells with the desired concentration of this compound (e.g., 3-10 µM) in HBS for 15-30 minutes at 37°C.[2] A vehicle control (DMSO) should be run in parallel.
-
Imaging: a. Mount the coverslip onto the perfusion chamber of the fluorescence microscope. b. Perfuse with HBS and establish a stable baseline fluorescence ratio (F340/F380). c. To observe IP3-mediated Ca2+ release from internal stores, switch to Ca2+-free HBS for a few minutes before stimulation. d. Add the agonist to the perfusion solution to stimulate IP3 production and subsequent Ca2+ release. e. Record the changes in fluorescence intensity at 340 nm and 380 nm excitation. The ratio of these intensities is proportional to [Ca2+]i.
-
Data Analysis: a. Calculate the F340/F380 ratio over time. b. Quantify the response by measuring the peak amplitude of the Ca2+ transient or the area under the curve (AUC).[2] c. Compare the agonist-induced Ca2+ response in control cells versus cells pre-treated with this compound to determine the extent of inhibition.
IP3-Induced Ca2+ Release in Permeabilized Cells
This protocol allows for the direct application of IP3 to the cytosol and measurement of Ca2+ release from the ER, bypassing the plasma membrane and upstream signaling events.
Materials:
-
Cells grown on glass coverslips
-
Mag-Fura-2 AM (low-affinity Ca2+ indicator for ER measurements)
-
Permeabilization buffer (e.g., containing saponin or β-escin)
-
Intracellular-like medium (high K+, low Na+, with ATP and an ATP-regenerating system)
-
IP3 stock solution
-
This compound stock solution
-
Fluorescence imaging system
Procedure:
-
ER Ca2+ Loading and Dye Loading: a. Load cells with Mag-Fura-2 AM (e.g., 20 µM for 60 minutes) to label the ER Ca2+ stores.[2] b. Wash cells and allow for de-esterification.
-
Permeabilization: a. Briefly expose the cells to a permeabilization agent like β-escin (e.g., 40 µM for 2-4 minutes) to selectively permeabilize the plasma membrane while leaving the ER membrane intact.[2] This allows cytosolic Mag-Fura-2 to be washed out.
-
Experiment: a. Perfuse the permeabilized cells with an intracellular-like medium containing ATP to support SERCA pump activity and load the ER with Ca2+. b. Establish a stable baseline fluorescence signal from the ER-retained Mag-Fura-2. c. Pre-incubate with this compound or vehicle for 3-5 minutes.[2] d. Switch to a Ca2+-free intracellular medium and stimulate with a known concentration of IP3 (e.g., 10 µM).[2] e. A decrease in Mag-Fura-2 fluorescence indicates Ca2+ release from the ER.
-
Data Analysis: a. Measure the rate and extent of the decrease in Mag-Fura-2 fluorescence upon IP3 addition. b. Compare the IP3-induced Ca2+ release in control versus this compound-treated permeabilized cells.
Experimental Workflow Visualization
Conclusion
This compound is a cornerstone pharmacological tool for investigating IP3-mediated calcium signaling. Its cell permeability and high potency make it suitable for a wide range of applications in intact cells and tissues. Researchers and drug development professionals should, however, remain mindful of its potential off-target effects at higher concentrations and the context-dependent variability in its actions. Careful experimental design, including appropriate controls and concentration-response studies, is essential for the robust interpretation of data generated using this valuable inhibitor.
References
- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (-)-Xestospongin C | General Calcium Signaling Agents | Tocris Bioscience [tocris.com]
- 9. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
Xestospongin C: A Technical Guide to its Role in Blocking IP3-Mediated Calcium Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin C, a macrocyclic bis-1-oxaquinolizidine marine natural product isolated from the sponge Xestospongia exigua, has been widely studied as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling.[1] It is most notably recognized for its potent, reversible, and cell-permeable inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel responsible for the release of Ca²⁺ from the endoplasmic reticulum (ER). This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects, the experimental protocols for its use, and a critical discussion of the existing literature, including conflicting reports on its efficacy.
Core Mechanism of Action: Targeting the IP₃ Receptor
This compound is primarily characterized as a selective antagonist of the IP₃ receptor.[2] It exerts its inhibitory effect by interacting with the receptor, thereby preventing the binding of its endogenous ligand, inositol 1,4,5-trisphosphate (IP₃), and subsequent channel opening. This action effectively blocks the release of Ca²⁺ from the ER into the cytoplasm, a critical step in numerous cellular signaling cascades. While initial reports suggested that this compound blocks IP₃Rs without directly competing for the IP₃ binding site, later studies have indicated a direct inhibition at the binding site.[3][4]
Off-Target Effects and Selectivity
A crucial consideration for researchers using this compound is its potential for off-target effects. Notably, it has been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER.[2][5] Some studies suggest that this compound is an equally potent inhibitor of both the IP₃R and SERCA, which challenges its selectivity.[6] At higher concentrations, this compound has also been reported to inhibit voltage-dependent Ca²⁺ and K⁺ channels.[7]
Quantitative Data
The following tables summarize the reported quantitative data for the effects of this compound on its primary target and key off-targets.
| Target | Parameter | Value | Cell/Tissue Type | Reference |
| IP₃ Receptor | IC₅₀ | 358 nM | Cerebellar microsomes | [2] |
| IP₃ Receptor | IC₅₀ | 350 nM | Not specified | [8] |
| SERCA Pump | IC₅₀ | 700 nM | Not specified | [5] |
| Voltage-gated Ba²⁺ currents | IC₅₀ | 0.63 µM | Guinea-pig ileum smooth muscle | [7] |
| Voltage-gated K⁺ currents | IC₅₀ | 0.13 µM | Guinea-pig ileum smooth muscle | [7] |
Note: The efficacy of this compound as an IP₃R antagonist has been contested. One study reported no effective inhibition of IP₃-evoked Ca²⁺ release in DT40 and HEK cells at concentrations up to 20 µM. Researchers should consider these conflicting findings when interpreting their results.
Signaling Pathways and Experimental Workflow
IP₃-Mediated Calcium Release Signaling Pathway
Caption: IP₃ signaling pathway and points of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for measuring this compound's effect on IP₃-induced Ca²⁺ release.
Experimental Protocols
Measurement of IP₃-Induced Ca²⁺ Release in Permeabilized Cells
This protocol is adapted from studies on RBL-2H3 mast cells and can be modified for other cell types.[9][10]
1. Cell Preparation and Dye Loading: a. Culture cells on glass coverslips to an appropriate confluency. b. Wash cells twice with a normal HEPES buffer solution. c. Load cells with a low-affinity fluorescent Ca²⁺ indicator, such as 20 µM mag-fura-2 acetoxymethyl ester, in HEPES buffer containing 0.01% cremophor EL for 60 minutes at room temperature in the dark. This allows for monitoring of Ca²⁺ concentration within the ER.
2. Cell Permeabilization: a. To directly access the intracellular environment, permeabilize the plasma membrane. b. Incubate cells with a solution containing a permeabilizing agent, such as 40 µM β-escin, for a duration optimized for the specific cell type.
3. Measurement of Ca²⁺ Release: a. After permeabilization, introduce a Ca²⁺-loading solution (e.g., pCa=6) to allow the ER to accumulate Ca²⁺. b. Once a stable baseline of intra-ER Ca²⁺ is established, treat the cells with varying concentrations of this compound for a defined pre-incubation period (e.g., 3 minutes). c. Switch to a Ca²⁺-free EGTA solution 30 seconds prior to stimulation to prevent Ca²⁺ influx from the extracellular medium. d. Stimulate the cells with a known concentration of IP₃ (e.g., 10 µM) in the continued presence of this compound. e. Monitor the change in mag-fura-2 fluorescence, which corresponds to the release of Ca²⁺ from the ER.
4. Data Analysis: a. Quantify the decrease in intra-ER Ca²⁺ concentration at a specific time point after IP₃ stimulation (e.g., 2 minutes). b. Plot the concentration-response curve for this compound's inhibition of IP₃-induced Ca²⁺ release to determine the IC₅₀ value.
Discussion and Future Directions
Future research should aim to resolve the discrepancies in its reported efficacy, perhaps by investigating its effects on different IP₃R isoforms. Further elucidation of its precise binding site and the molecular determinants of its interaction with the IP₃R would also be highly beneficial. The development of more selective this compound analogs with reduced off-target activity would represent a significant advancement for the field of intracellular Ca²⁺ signaling research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Xestospongin C in Calcium Signaling Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., has emerged as a widely utilized pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling. Initially characterized as a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), it has been instrumental in elucidating the role of IP₃-mediated Ca²⁺ release in a myriad of cellular processes. However, subsequent research has revealed a more complex pharmacological profile, with significant inhibitory effects on other key players in Ca²⁺ homeostasis, most notably the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides a comprehensive review of this compound, its mechanisms of action, and its application in calcium signaling research, with a focus on quantitative data and detailed experimental protocols.
Core Mechanism of Action and Pharmacological Profile
This compound is primarily recognized for its potent, reversible, and membrane-permeable inhibition of the IP₃R, a ligand-gated Ca²⁺ channel on the endoplasmic reticulum (ER) membrane. This action blocks the release of Ca²⁺ from the ER into the cytoplasm. However, its utility as a selective IP₃R inhibitor is debated due to its comparable inhibitory effects on the SERCA pump, which is responsible for pumping Ca²⁺ from the cytoplasm back into the ER. Furthermore, at higher concentrations, this compound has been shown to affect other ion channels.
Quantitative Data: Inhibitory Concentrations (IC₅₀)
The following table summarizes the reported IC₅₀ values for this compound against its primary and off-target molecules.
| Target | IC₅₀ Value | Cell/Tissue Type | Reference |
| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | 358 nM | Cerebellar microsomes | [1] |
| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | 350 nM | Not specified | |
| Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | ~700 nM | Frog neuromuscular junction | [2][3] |
| Voltage-dependent Ba²⁺ current (L-type Ca²⁺ channel) | 0.63 µM | Guinea-pig ileum smooth muscle | |
| Voltage-dependent K⁺ current | 0.13 µM | Guinea-pig ileum smooth muscle |
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound involves the direct inhibition of the IP₃R, preventing the release of stored Ca²⁺ from the endoplasmic reticulum. However, its inhibitory effect on the SERCA pump leads to a gradual depletion of ER Ca²⁺ stores, which can independently alter Ca²⁺ signaling.
Figure 1: this compound's primary and off-target effects on cellular Ca²⁺ signaling pathways.
Experimental Protocols
Calcium Imaging with Fura-2 AM
This protocol outlines a general procedure for measuring intracellular Ca²⁺ concentration changes using the ratiometric fluorescent indicator Fura-2 AM in cultured cells treated with this compound.
1. Reagent Preparation:
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light and moisture.
-
Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The final Ca²⁺ concentration should be in the physiological range (1-2 mM).
2. Cell Loading:
-
Plate cells on glass coverslips or in imaging-compatible microplates.
-
Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells 2-3 times with fresh loading buffer to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
3. This compound Treatment and Imaging:
-
Prepare a working solution of this compound in the imaging buffer at the desired final concentration (typically ranging from 1 to 10 µM).
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with the imaging buffer and establish a baseline fluorescence recording.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Apply the this compound solution to the cells and continue recording the fluorescence changes.
-
After a stable effect of this compound is observed, a stimulus (e.g., an agonist that induces IP₃ production) can be applied to assess the inhibitory effect.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.
-
Calibration of the Fura-2 signal to absolute Ca²⁺ concentrations can be performed using ionophores like ionomycin in the presence of known high and low Ca²⁺ concentrations.
Figure 2: Experimental workflow for calcium imaging with Fura-2 AM and this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the effects of this compound on voltage-gated ion channels.
1. Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH. The composition can be varied to isolate specific currents.
2. Cell Preparation:
-
Use a cell line expressing the channel of interest or primary cultured cells.
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
3. Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply a voltage protocol to elicit the ionic current of interest (e.g., a series of depolarizing voltage steps to activate voltage-gated Ca²⁺ or K⁺ channels).
-
Record the baseline currents.
4. This compound Application:
-
Dissolve this compound in the external solution to the desired final concentration.
-
Perfuse the cell with the this compound-containing external solution.
-
After a few minutes of incubation, apply the same voltage protocol and record the currents in the presence of the compound.
5. Data Analysis:
-
Measure the peak amplitude of the currents before and after this compound application.
-
Calculate the percentage of inhibition.
-
Construct a dose-response curve if multiple concentrations are tested to determine the IC₅₀.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology to study this compound's effects.
In Vivo Applications
This compound has also been used in in vivo studies to investigate the role of IP₃R-mediated Ca²⁺ signaling in physiological and pathological processes. For instance, in a study on an Alzheimer's disease mouse model (APP/PS1 mice), intracerebroventricular injection of this compound (3 µM) via an osmotic pump for four weeks was shown to ameliorate cognitive deficits and reduce amyloid-β plaques.[1] This highlights the potential for this compound in preclinical research, although its off-target effects should be carefully considered in the interpretation of the results.
Conclusion and Future Directions
This compound remains a valuable tool for dissecting the complexities of Ca²⁺ signaling. However, its lack of absolute selectivity for the IP₃R necessitates careful experimental design and interpretation of results. Researchers should consider using multiple, structurally distinct inhibitors and complementary approaches, such as genetic knockdown or knockout of the IP₃R, to validate their findings. The development of more selective IP₃R inhibitors and a deeper understanding of the structure-activity relationships of the xestospongins will be crucial for advancing our knowledge of IP₃-mediated Ca²⁺ signaling in health and disease. The continued exploration of the therapeutic potential of modulating IP₃R function, as suggested by the in vivo studies with this compound, represents an exciting avenue for future drug development.
References
Foundational Studies on the Biological Activity of Xestospongin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin C, a macrocyclic bis-1-oxaquinolizidine marine natural product isolated from the Australian sponge Xestospongia species, has emerged as a pivotal tool in the study of intracellular calcium signaling.[1] Its primary and most well-characterized biological activity is the potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key intracellular channel responsible for the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] This document provides an in-depth technical overview of the foundational studies that have elucidated the biological activities of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Mechanism of Action: IP₃ Receptor Inhibition
This compound is widely recognized as a membrane-permeable inhibitor of IP₃-mediated Ca²⁺ release.[3][4] Foundational studies have demonstrated that it blocks the IP₃R without competing for the IP₃ binding site, suggesting a non-competitive or allosteric mechanism of inhibition.[1][2] This property makes it a valuable tool for dissecting the roles of IP₃-mediated signaling in a wide array of cellular processes. While highly selective for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel, it is important to note that at higher concentrations, this compound can exhibit off-target effects.[3][5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from foundational studies on this compound's biological activity.
| Target | Parameter | Value | Cell/System | Reference |
| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | IC₅₀ | 350 nM | Rabbit Cerebellum Microsomes | [4][5] |
| Inositol 1,4,5-Trisphosphate Receptor (IP₃R) | IC₅₀ | 358 nM | Cerebellar Microsomes | [6][7] |
| Voltage-Dependent K⁺ Channels | IC₅₀ | 0.13 µM | Guinea-Pig Ileum Smooth Muscle | [3][8] |
| Voltage-Dependent Ca²⁺ Channels (L-type) | IC₅₀ | 0.63 µM | Guinea-Pig Ileum Smooth Muscle | [3][8] |
| Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Inhibition | Potent, comparable to IP₃R inhibition | Permeabilized A7r5 Smooth Muscle Cells, Cultured Dorsal Root Ganglia Neurons | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its investigation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in foundational studies of this compound.
Measurement of IP₃-Induced Ca²⁺ Release in Permeabilized Cells
This protocol is adapted from studies investigating the direct effect of this compound on IP₃Rs in a controlled intracellular environment.[2]
-
Cell Permeabilization:
-
Culture cells (e.g., RBL-2H3 mast cells) on glass coverslips.
-
Wash cells with a Ca²⁺-free buffer solution.
-
Load cells with a low-affinity Ca²⁺ indicator (e.g., 20 µM Mag-fura-2 AM) for 60 minutes at room temperature in the dark.
-
Permeabilize the plasma membrane by incubation with a saponin solution (e.g., 40 µM β-escin) for 2-4 minutes to allow for the washout of cytosolic components while retaining the integrity of the ER.[2]
-
-
Ca²⁺ Release Assay:
-
Increase the intra-ER Ca²⁺ concentration by incubating the permeabilized cells in a Ca²⁺-loading solution.
-
Once a stable baseline is achieved, pre-incubate the cells with desired concentrations of this compound (e.g., 3-10 µM) for a specified period (e.g., 3 minutes).[2]
-
Switch to a Ca²⁺-free EGTA solution to chelate any remaining extracellular Ca²⁺.
-
Stimulate Ca²⁺ release by adding a known concentration of IP₃ (e.g., 10 µM).
-
Monitor the change in fluorescence of the Ca²⁺ indicator within the ER to quantify the extent of Ca²⁺ release. A decrease in fluorescence indicates Ca²⁺ release from the ER.
-
Intracellular Ca²⁺ Imaging in Intact Cells
This method is used to assess the effect of this compound on agonist-induced Ca²⁺ signaling in live cells.[10]
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., PC12 or primary astrocytes) on glass-bottom dishes.
-
Load the cells with a ratiometric Ca²⁺ indicator (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
-
Experimental Procedure:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Establish a stable baseline recording of the intracellular Ca²⁺ concentration.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15 minutes).[10]
-
Induce Ca²⁺ release by applying an agonist that acts through the IP₃ pathway (e.g., bradykinin or carbachol).
-
Record the changes in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen indicator.
-
Calculate the ratio of fluorescence intensities to determine the relative changes in intracellular Ca²⁺ concentration.
-
Electrophysiological Recording of Ion Channel Activity
This protocol, based on the work of Ozaki et al. (2002), is used to investigate the off-target effects of this compound on voltage-gated ion channels.[3]
-
Cell Preparation:
-
Isolate single smooth muscle cells from an appropriate tissue source (e.g., guinea-pig ileum).
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ion channel currents.
-
Use a pipette solution and an external solution designed to isolate the specific currents of interest (e.g., Ba²⁺ as the charge carrier for Ca²⁺ channels).
-
Apply voltage steps to elicit voltage-dependent currents.
-
After obtaining a stable baseline recording, perfuse the cells with an external solution containing this compound at various concentrations.
-
Record the changes in the amplitude and kinetics of the ion currents to determine the inhibitory effects of this compound.
-
Construct concentration-response curves to calculate the IC₅₀ value for the inhibition of each ion channel.
-
Conclusion
This compound has proven to be an invaluable pharmacological tool for the investigation of IP₃-mediated Ca²⁺ signaling. Its potency and selectivity for the IP₃R, particularly at sub-micromolar concentrations, have allowed researchers to elucidate the role of this pathway in a multitude of physiological and pathophysiological processes. However, as highlighted by the quantitative data, it is crucial for researchers to be aware of its potential off-target effects on other cellular components, such as SERCA pumps and voltage-gated ion channels, especially when using higher concentrations. The experimental protocols outlined in this guide provide a foundation for the continued investigation of intracellular Ca²⁺ dynamics and the development of novel therapeutic agents targeting these pathways.
References
- 1. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 6. (-)-Xestospongin C | IP3 receptor inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Xestospongin C: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] Isolated from the marine sponge Xestospongia sp., it is a valuable pharmacological tool for investigating calcium signaling pathways in a variety of cell types.[1][2] By inhibiting the IP3R, this compound blocks the release of calcium (Ca2+) from the endoplasmic reticulum (ER), a critical event in numerous cellular processes, including proliferation, apoptosis, and neurotransmission.[1][3][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, along with key quantitative data and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its primary effect by binding to the IP3R on the membrane of the endoplasmic reticulum, thereby preventing the binding of its natural ligand, inositol 1,4,5-trisphosphate (IP3). This action inhibits the release of stored Ca2+ from the ER into the cytosol. While highly selective for the IP3R over the ryanodine receptor, it is important to note that at higher concentrations, this compound can also inhibit voltage-dependent Ca2+ and K+ channels, as well as the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][2]
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration | Incubation Time | Observed Effect |
| Primary Hippocampal Neurons | Amelioration of Aβ1-42-induced apoptosis | 10 µM | 1 hour pretreatment | Significant decrease in early apoptotic rate.[1] |
| Primary Hippocampal Neurons | Reduction of Aβ1-42-induced intracellular Ca2+ overload | 10 µM | 1 hour pretreatment | Significant effect on the peak and average values of Ca2+ changes.[1] |
| RBL-2H3 Mast Cells | Inhibition of antigen-induced degranulation | 3 - 10 µM | 15 minutes | Inhibition of β-hexosaminidase release.[5] |
| RBL-2H3 Mast Cells | Inhibition of antigen-induced increase in intracellular Ca2+ | 3 - 10 µM | 15 minutes | Decrease in the sustained increase of intracellular Ca2+.[5] |
| Guinea-pig ileum smooth muscle (permeabilized) | Inhibition of IP3-induced contractions | 3 µM | Not specified | Inhibition of contractions induced by Ca2+ mobilization.[2] |
| Guinea-pig papillary muscle | Inhibition of phenylephrine-induced positive inotropic action | 3 µM | 30 minutes | Partial inhibition of the inotropic action.[6] |
| PC12 Cells | Inhibition of bradykinin-induced Ca2+ release | 0.5 - 10 µM | Not specified | Inhibition of Ca2+ release. |
| Jurkat T Cells | Attenuation of PHP-induced IL-2 production | 0.5 - 10 µM | Not specified | Attenuation of IL-2 production. |
Table 2: IC50 Values of this compound
| Target | IC50 | Cell/Tissue Type |
| IP3 Receptor | 358 nM | Cerebellar microsomes[1] |
| Voltage-dependent inward Ba2+ currents | 0.63 µM | Intact smooth muscle cells[7] |
| Voltage-dependent K+ currents | 0.13 µM | Intact smooth muscle cells[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
It is recommended to prepare stock solutions (10x to 100x) in DMSO or ethanol.
-
To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound (MW: 446.71 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Inhibition of Agonist-Induced Intracellular Calcium Release
This protocol is adapted from studies on RBL-2H3 mast cells.[5]
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Fura-2 AM or other suitable Ca2+ indicator dye
-
HEPES buffer solution (Ca2+-free and with 1.5 mM Ca2+)
-
Agonist (e.g., DNP-HSA for sensitized RBL-2H3 cells)
-
This compound stock solution
-
Fluorescence plate reader or microscope capable of ratiometric Ca2+ imaging
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS. For antigen stimulation experiments, sensitize the cells overnight with anti-DNP IgE.[5]
-
Cell Loading with Ca2+ Indicator:
-
Plate cells onto a suitable imaging dish or 96-well plate.
-
Load cells with a Ca2+ indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
This compound Pre-incubation:
-
Prepare working concentrations of this compound (e.g., 3 µM, 10 µM) in the appropriate buffer.
-
Pre-incubate the cells with the this compound working solution for 15 minutes at 37°C.[5] For control wells, add an equivalent volume of vehicle (DMSO).
-
-
Measurement of Ca2+ Release:
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths for ratiometric dyes like Fura-2.
-
The change in this ratio over time reflects the change in intracellular Ca2+ concentration.
-
Compare the Ca2+ response in this compound-treated cells to the control cells.
-
Protocol 3: Assessment of Apoptosis Inhibition
This protocol is based on a study using primary hippocampal neurons.[1][3]
Materials:
-
Primary hippocampal neurons or a suitable neuronal cell line
-
Neurobasal medium with supplements
-
Apoptosis-inducing agent (e.g., Amyloid-β 1-42 peptide)
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture primary hippocampal neurons or your neuronal cell line of interest according to standard protocols.
-
Treatment:
-
Apoptosis Assay:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the this compound-treated group with the group treated with the apoptosis-inducing agent alone.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Reversible IP3 Receptor Antagonist, Alleviates the Cognitive and Pathological Impairments in APP/PS1 Mice of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol triphosphate–triggered calcium release from the endoplasmic reticulum induces lysosome biogenesis via TFEB/TFE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Xestospongin C | CAS:88903-69-9 | Reported inhibitor of IP3-dependent Ca2+ release | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: Optimal Working Concentration of Xestospongin C for Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Xestospongin C for neuronal studies. This compound is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), a key intracellular channel mediating calcium (Ca2+) release from the endoplasmic reticulum (ER).[1][2] Understanding its precise application is crucial for investigating IP3R-mediated Ca2+ signaling pathways in neuronal function and dysfunction.
Mechanism of Action
This compound primarily functions by inhibiting the IP3R, thereby blocking the release of Ca2+ from the ER into the cytoplasm.[3] However, it is important to note that some studies have reported off-target effects, including inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping Ca2+ back into the ER.[1][4][5] At higher concentrations, this compound may also inhibit voltage-gated calcium and potassium channels.[2][6][7] Therefore, careful concentration selection and control experiments are essential for interpreting results accurately.
Quantitative Data Summary
The optimal working concentration of this compound can vary significantly depending on the neuronal type, experimental conditions, and the specific biological question being addressed. The following tables summarize reported concentrations and their observed effects.
In Vitro and Ex Vivo Neuronal Preparations
| Concentration | Cell/Tissue Type | Observed Effect | Reference |
| 358 nM (IC50) | Cerebellar microsomes | Blockade of IP3-induced Ca2+ release | [1] |
| 700 nM | Frog neuromuscular junction (perisynaptic Schwann cells) | Blockade of Ca2+ responses evoked by synaptic activity and agonists | [5] |
| 2.5 µM | Cultured dorsal root ganglia (DRG) neurons | Triggered a slow transient increase in cytosolic Ca2+ | [4] |
| 3 µM | Primary hippocampal neurons | Ameliorated Aβ-induced intracellular Ca2+ overload | [8] |
| 0.5 - 10 µM | General recommendation for final concentration | Inhibition of IP3-dependent Ca2+ release |
Non-Neuronal and Other Cell Types (for reference)
| Concentration | Cell/Tissue Type | Observed Effect | Reference |
| 350 nM (IC50) | General IP3 Receptor Antagonism | Potent, selective, and reversible antagonism | [2][9] |
| 1 - 10 µM | RBL-2H3 mast cells | Concentration-dependent inhibition of DNP-HSA-induced degranulation | [3] |
| 3 - 10 µM | RBL-2H3 mast cells | Inhibition of DNP-HSA-induced increase in intracellular Ca2+ | [3] |
| 3 µM | Permeabilized guinea-pig ileum | Inhibition of IP3-induced contractions | [7] |
| 3 - 10 µM | Intact guinea-pig ileum | Inhibition of carbachol- and high-K+-induced increases in intracellular Ca2+ | [7] |
| 0.63 µM (IC50) | Guinea-pig ileum smooth muscle | Inhibition of voltage-dependent inward Ba2+ currents | [7] |
| 0.13 µM (IC50) | Guinea-pig ileum smooth muscle | Reduction of voltage-dependent K+ currents | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IP3R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Neuronal Cell Culture and Treatment
This protocol provides a general guideline for treating cultured neurons with this compound. Specific parameters should be optimized for the neuronal cell type being used.
Materials:
-
Cultured neurons (e.g., primary hippocampal, cortical, or DRG neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate neurons at the desired density on appropriate culture vessels (e.g., poly-D-lysine coated coverslips for imaging or multi-well plates).
-
Culture Maintenance: Culture neurons for a sufficient time to allow for maturation and development of synaptic connections (typically 7-14 days in vitro).
-
Preparation of Working Solution:
-
Thaw the this compound stock solution.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the existing culture medium from the neurons.
-
Gently add the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 15-30 minutes for acute inhibition of Ca2+ signaling).
-
-
Proceed to Endpoint Assay: Following incubation, proceed immediately to the desired experimental assay (e.g., calcium imaging, viability assay).
Protocol 2: Calcium Imaging with Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to a stimulus, with and without this compound pre-treatment.[10]
Materials:
-
This compound-treated and control neurons on glass coverslips
-
Fura-2 AM (e.g., 1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
-
Perfusion system
-
Stimulus solution (e.g., high potassium chloride, glutamate)
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the coverslips and wash once with HBS.
-
Add the Fura-2 AM loading solution to the neurons and incubate for 30-45 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
This compound Pre-incubation: Incubate the loaded cells with the desired concentration of this compound or vehicle in HBS for 15-30 minutes.
-
Imaging:
-
Mount the coverslip onto the perfusion chamber of the microscope.
-
Continuously perfuse with HBS (containing this compound or vehicle).
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
Apply the stimulus via the perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Compare the peak and duration of the calcium transients between control and this compound-treated groups.
Protocol 3: Neuronal Viability Assay
This protocol assesses the potential cytotoxicity of this compound using a two-color fluorescence assay.[11][12]
Materials:
-
Neurons cultured in multi-well plates
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (or similar, containing Calcein AM and Ethidium homodimer-1, EthD-1)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Fluorescence microscope or plate reader
Procedure:
-
Treatment: Treat the neurons with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24 hours) as described in Protocol 1. Include a positive control for cell death (e.g., treatment with ethanol).
-
Stain Preparation: Prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in DPBS.
-
Staining:
-
Remove the treatment medium and gently wash the cells once with DPBS.
-
Add the staining solution to each well, ensuring the cells are fully covered.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filters for green (Calcein, live cells) and red (EthD-1, dead cells) fluorescence.
-
Count the number of live and dead cells in multiple fields of view for each condition.
-
Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity for each dye.
-
-
Data Analysis: Calculate the percentage of viable cells for each concentration of this compound compared to the vehicle control.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to investigate the effects of this compound on neuronal membrane properties and ion channel activity.[13]
Materials:
-
This compound-treated and control neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Internal solution (e.g., K-gluconate based)
-
External solution (e.g., artificial cerebrospinal fluid, aCSF)
-
Data acquisition software
Procedure:
-
Preparation:
-
Prepare internal and external solutions.
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Place a coverslip with neurons in the recording chamber and perfuse with external solution.
-
-
Obtaining a Recording:
-
Approach a healthy-looking neuron with the patch pipette.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition (Baseline):
-
In voltage-clamp mode, record baseline currents. Apply voltage steps to elicit voltage-gated currents.
-
In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials.
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow several minutes for the drug to take effect.
-
-
Data Acquisition (Post-Treatment):
-
Repeat the voltage-clamp and current-clamp protocols to record changes in currents, membrane potential, and firing properties.
-
-
Data Analysis: Analyze parameters such as the amplitude and kinetics of voltage-gated Ca2+ and K+ currents, resting membrane potential, input resistance, and action potential firing frequency before and after this compound application.
By following these guidelines and protocols, researchers can effectively utilize this compound to dissect the role of IP3R-mediated calcium signaling in a wide range of neuronal processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 3. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Reversible IP3 Receptor Antagonist, Alleviates the Cognitive and Pathological Impairments in APP/PS1 Mice of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Using Xestospongin C in Calcium Imaging Studies with Fura-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for normal cell function. One of the primary mechanisms for increasing [Ca²⁺]i is the release of Ca²⁺ from intracellular stores, predominantly the endoplasmic reticulum (ER). This release is often mediated by the inositol 1,4,5-trisphosphate receptor (IP₃R), an intracellular ligand-gated Ca²⁺ channel.[1][2]
Xestospongin C , a macrocyclic compound isolated from the marine sponge Xestospongia sp., is a potent, cell-permeable, and reversible inhibitor of the IP₃ receptor.[3] It is widely used to dissect the role of IP₃R-mediated Ca²⁺ signaling in various cellular pathways. With an IC₅₀ value in the nanomolar range for blocking IP₃-induced Ca²⁺ release, it provides a valuable pharmacological tool for researchers.[3]
Fura-2 is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium.[4] Its acetoxymethyl (AM) ester form, Fura-2 AM, is membrane-permeable and can be loaded into live cells.[5] Once inside, cellular esterases cleave the AM group, trapping the active Fura-2 dye in the cytosol.[5] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding Ca²⁺. When excited at 340 nm, its fluorescence emission increases as [Ca²⁺]i rises, while excitation at 380 nm results in a decrease in fluorescence.[4][6] The ratio of the fluorescence intensities emitted at ~510 nm when excited at 340 nm and 380 nm (Ratio 340/380) is directly proportional to the [Ca²⁺]i.[6][7] This ratiometric measurement corrects for artifacts such as variations in dye concentration, cell thickness, and photobleaching, allowing for more accurate quantification of [Ca²⁺]i.[5][8]
This document provides detailed application notes and protocols for utilizing this compound to investigate IP₃R-mediated signaling pathways through calcium imaging with Fura-2.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the key signaling pathway involving IP₃R-mediated calcium release and the general workflow for an imaging experiment using this compound and Fura-2.
Caption: IP₃R signaling pathway with this compound inhibition.
Caption: Experimental workflow for calcium imaging with Fura-2 and this compound.
Data Presentation: Key Reagent Parameters
Quantitative data for the key reagents are summarized in the table below for easy reference.
| Parameter | This compound | Fura-2 AM |
| Target/Action | IP₃ Receptor Antagonist | Ratiometric Ca²⁺ Indicator |
| IC₅₀ | ~350-358 nM for IP₃R[3] | N/A (K_d for Ca²⁺ ~120-224 nM) |
| Formulation | Typically supplied as a solid | Supplied as lyophilized powder |
| Stock Solution | 1-10 mM in dry DMSO | 1-5 mM in anhydrous DMSO[5][8][9] |
| Storage (Stock) | -20°C or -80°C, desiccated[3] | -20°C, desiccated, protected from light[5][10] |
| Working Concentration | 1-10 µM (cell type dependent)[11] | 1-5 µM for cell loading[8] |
| Cell Permeability | Yes[11] | Yes (cleaved to impermeable form) |
| Spectral Properties | N/A | Ex: 340/380 nm, Em: ~510 nm[4] |
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Prepare stock solutions in a sterile, low-light environment.
-
Dissolve the required amount of this compound powder in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light and moisture.[3]
-
-
Fura-2 AM Stock Solution (1 mM):
-
It is critical to use anhydrous DMSO as AM esters are susceptible to hydrolysis.[9]
-
Warm the vial of Fura-2 AM powder to room temperature before opening to prevent condensation.[9]
-
Add the appropriate volume of anhydrous DMSO to the vial (e.g., 50 µL to a 50 µg vial) to create a 1 mM stock solution.[5]
-
Vortex for at least 1 minute until fully dissolved.[9]
-
Aliquot and store at -20°C, protected from light and moisture.[5][10]
-
-
Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS):
-
Prepare a physiological salt solution buffered to pH 7.4. A common choice is HBSS containing CaCl₂, glucose, and NaHCO₃.
-
Ensure the buffer is free of phenol red, which can cause high background fluorescence.[5]
-
Protocol 2: Fura-2 AM Loading of Cells
Note: The optimal loading concentration, time, and temperature should be determined empirically for each cell type to ensure adequate signal without causing cytotoxicity or dye compartmentalization.[5][6]
-
Cell Preparation: Plate cells on #1 glass coverslips or imaging-quality microplates to an appropriate confluency. Ensure cells are well-adhered before loading.[5]
-
Loading Solution Preparation:
-
Warm an aliquot of the 1 mM Fura-2 AM stock solution and the imaging buffer to room temperature.
-
Dilute the Fura-2 AM stock into the imaging buffer to a final concentration of 1-5 µM.[5] Mix thoroughly by vortexing.
-
Optional: To aid in dissolving the Fura-2 AM, the non-ionic detergent Pluronic® F-127 can be added to the loading solution (final concentration ~0.02%).[8]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with fresh, pre-warmed imaging buffer to remove extracellular dye.[6][8]
-
Add fresh imaging buffer and incubate for an additional 30 minutes at room temperature in the dark. This allows for complete de-esterification of the Fura-2 AM by intracellular esterases.[6][8][10]
-
Protocol 3: Calcium Imaging with this compound
-
Microscope Setup:
-
Mount the coverslip with Fura-2-loaded cells onto the chamber of a fluorescence microscope equipped for ratiometric imaging.
-
Ensure the system has the appropriate filters for excitation at 340 nm and 380 nm, and for emission collection around 510 nm.[6]
-
-
Baseline Recording:
-
Identify a field of healthy cells.
-
Begin acquiring time-lapse images, alternating between 340 nm and 380 nm excitation.
-
Record a stable baseline fluorescence ratio for 1-2 minutes to establish the resting [Ca²⁺]i.
-
-
Agonist Stimulation:
-
To investigate IP₃R-mediated Ca²⁺ release, introduce an agonist known to activate the Phospholipase C (PLC) pathway in your cell type (e.g., carbachol, ATP).
-
Continue recording to capture the resulting increase in the 340/380 ratio, which reflects Ca²⁺ release from intracellular stores.
-
-
This compound Inhibition:
-
Pre-incubation Method: To determine if this compound can prevent Ca²⁺ release, pre-incubate a separate dish of Fura-2-loaded cells with the desired concentration of this compound (e.g., 10 µM) for 15-30 minutes before adding the agonist. Compare the agonist-induced Ca²⁺ response to a control dish without this compound.[2]
-
Post-stimulation Method: To observe the effect on an ongoing Ca²⁺ signal, add this compound directly to the imaging chamber after the agonist has induced a sustained Ca²⁺ elevation or oscillations.[11]
-
-
Data Acquisition: Continue time-lapse recording to observe the effect of this compound on the Ca²⁺ signal.
Data Analysis
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F₃₄₀/F₃₈₀).[7] Analysis software can typically perform this calculation automatically for selected regions of interest (ROIs).[5]
-
Conversion to [Ca²⁺]i (Optional): The 340/380 ratio is often sufficient for qualitative comparisons. To convert ratios to absolute [Ca²⁺]i, an in situ or in vitro calibration is required to determine the parameters for the Grynkiewicz equation:[5][10] [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (F_max380 / F_min380) Where:
-
K_d: Dissociation constant of Fura-2 for Ca²⁺.
-
R: The experimental 340/380 ratio.
-
R_min: Ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).
-
R_max: Ratio at saturating Ca²⁺ levels (determined using a Ca²⁺ ionophore like Ionomycin).
-
(F_max380 / F_min380): Ratio of fluorescence at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions.
-
Example Data Summary
The following table shows representative results from an experiment investigating the effect of this compound on agonist-induced calcium release in RBL-2H3 mast cells.[2]
| Condition | Treatment | Peak 340/380 Ratio (Arbitrary Units) | Area Under the Curve (AUC) | % Inhibition of AUC |
| Control | Agonist (DNP-HSA) | 1.8 ± 0.2 | 450 ± 50 | 0% (Reference) |
| Test | 3 µM this compound + Agonist | 1.4 ± 0.1 | 220 ± 30 | ~51% |
| Test | 10 µM this compound + Agonist | 1.1 ± 0.1 | 95 ± 20 | ~79% |
Data are conceptual and based on findings reported in the literature for illustrative purposes.[2]
Troubleshooting and Considerations
-
Poor Fura-2 Loading: Ensure cells are healthy and adherent. Use fresh, anhydrous DMSO for the stock solution and optimize loading time and temperature for your specific cell type.
-
High Background Fluorescence: Use phenol red-free imaging buffer. Ensure cells are washed thoroughly after loading to remove all extracellular dye.[5]
-
This compound Off-Target Effects: While this compound is a potent IP₃R inhibitor, some studies have reported off-target effects, particularly at higher concentrations (>10 µM). These may include:
-
Control Experiments: To confirm the specificity of this compound's effect, it is crucial to include proper controls. For example, use an agent like thapsigargin, which depletes ER stores by inhibiting SERCA independently of the IP₃R. This compound should not block the initial Ca²⁺ release induced by thapsigargin.[2]
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fura-2 - Wikipedia [en.wikipedia.org]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ionoptix.com [ionoptix.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps [usiena-air.unisi.it]
Application of Xestospongin C in Studying Capacitative Calcium Entry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[1] With an IC50 value in the nanomolar range for blocking IP3-induced Ca2+ release, it serves as a critical pharmacological tool to investigate the mechanisms of intracellular calcium (Ca2+) signaling.[1] One of its primary applications is in the study of capacitative calcium entry, also known as store-operated calcium entry (SOCE), a fundamental process by which cells replenish their internal calcium stores and generate sustained calcium signals.[2][3]
SOCE is activated following the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule (STIM) proteins, which then translocate to the plasma membrane to activate Orai channels, mediating Ca2+ influx.[3] this compound allows researchers to dissect the role of IP3R-mediated store depletion in the initiation of SOCE from other store depletion mechanisms, such as those induced by sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump inhibitors like thapsigargin.[2][4]
However, researchers should be aware of potential off-target effects of this compound, particularly at higher concentrations. Studies have reported its ability to inhibit SERCA pumps and voltage-dependent Ca2+ and K+ channels, which could confound the interpretation of experimental results.[5][6][7]
Data Presentation
Table 1: Inhibitory Concentrations of this compound on IP3 Receptors
| Cell Type/Preparation | IC50 for IP3R Inhibition | Reference |
| Cerebellar Microsomes | 358 nM | |
| General | 350 nM | [1] |
Table 2: Experimental Concentrations of this compound and Observed Effects
| Cell Type | This compound Concentration | Experimental Observation | Reference |
| RBL-2H3 Mast Cells | 3 - 10 µM | Inhibited DNP-HSA-induced Ca2+ release and CCE. | [2][4] |
| RBL-2H3 Mast Cells | 3 - 10 µM | Did not affect thapsigargin-induced CCE. | [2][4] |
| Guinea-Pig Papillary Muscle | 3 µM | Inhibited IP3-induced increase in oscillatory contractions. | [8] |
| Guinea-Pig Ileum Smooth Muscle (permeabilized) | 3 µM | Inhibited IP3-induced contractions. | [7] |
| Guinea-Pig Ileum Smooth Muscle (intact) | 3 - 10 µM | Inhibited carbachol- and high-K+-induced increases in intracellular Ca2+. | [7] |
| Cultured Dorsal Root Ganglia Neurons | 2.5 µM | Induced a slow transient increase in cytosolic Ca2+, similar to thapsigargin. | [5] |
| Frog Neuromuscular Junction (Perisynaptic Schwann Cells) | 700 nM | Blocked Ca2+ responses evoked by synaptic activity and various agonists. | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Capacitative Calcium Entry
Caption: Agonist-induced IP3R activation and SOCE pathway with points of inhibition by this compound and Thapsigargin.
Experimental Workflow to Differentiate IP3R- and SERCA-Mediated SOCE
Caption: Workflow for dissecting IP3R-dependent vs. independent capacitative calcium entry using this compound.
Experimental Protocols
Protocol 1: Measurement of Intracellular Ca2+ Concentration ([Ca2+]i) using Fura-2 AM
This protocol is foundational for studying the effects of this compound on calcium signaling.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4
-
Ca2+-free HBS (containing EGTA)
-
This compound stock solution (in DMSO)
-
Agonist of interest (e.g., DNP-HSA for mast cells) or Thapsigargin
-
Fluorescence spectrophotometer or microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)[9][10]
Procedure:
-
Cell Preparation: Plate cells to achieve a suitable confluency for the experiment.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small percentage of Pluronic F-127 in HBS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Baseline Measurement:
-
Place the coverslip or plate in the imaging setup.
-
Perfuse with HBS and record the baseline fluorescence ratio (F340/F380) for several minutes to ensure a stable signal.
-
-
Experimental Treatment:
-
To measure Ca2+ release from internal stores, switch to Ca2+-free HBS.
-
For this compound treatment, pre-incubate the cells with the desired concentration of this compound (e.g., 3-10 µM) for 15-30 minutes prior to stimulation.[2]
-
Add the agonist or thapsigargin to the Ca2+-free HBS and record the transient increase in the F340/F380 ratio, which corresponds to Ca2+ release from the ER.
-
-
Measurement of Capacitative Calcium Entry (CCE):
-
After the [Ca2+]i has returned to or near baseline, switch back to HBS containing CaCl2.
-
Record the sustained increase in the F340/F380 ratio, which represents CCE.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time.
-
Quantify the peak of the Ca2+ release and the magnitude of the CCE (e.g., by measuring the peak or the area under the curve).[2]
-
Protocol 2: Investigating the Role of IP3R in Agonist-Induced CCE using this compound
This protocol specifically uses this compound to determine if an agonist induces CCE via the IP3R pathway.
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare and obtain a stable baseline reading of Fura-2 loaded cells.
-
Divide the cells into three experimental groups:
-
Group A (Agonist Control): Stimulate with the agonist of interest in Ca2+-free buffer, then re-introduce extracellular Ca2+.
-
Group B (this compound + Agonist): Pre-incubate with this compound for 15-30 minutes, then stimulate with the agonist in Ca2+-free buffer in the continued presence of this compound, and finally re-introduce extracellular Ca2+.[2]
-
Group C (Thapsigargin Control): Stimulate with thapsigargin in Ca2+-free buffer, then re-introduce extracellular Ca2+.
-
-
Perform steps 4 and 5 of Protocol 1 for each group.
-
Interpretation of Results:
-
If this compound inhibits the agonist-induced CCE (Group B) but not the thapsigargin-induced CCE, it indicates that the agonist triggers CCE primarily through IP3R-mediated store depletion.[2][4]
-
If this compound does not inhibit the agonist-induced CCE, it suggests that the agonist may be acting through an IP3R-independent mechanism to deplete stores and activate SOCE.
-
Protocol 3: Permeabilized Cell Assay for Direct IP3R Inhibition
This protocol allows for the direct application of IP3 to the cytosol to confirm this compound's inhibitory effect on the IP3R.
Materials:
-
Cells loaded with a low-affinity Ca2+ indicator that can be targeted to the ER (e.g., Mag-Fura-2)
-
Permeabilizing agent (e.g., β-escin or saponin)
-
Intracellular-like buffer
-
IP3 solution
-
This compound
Procedure:
-
Load cells with Mag-Fura-2 according to the manufacturer's protocol.
-
Gently permeabilize the plasma membrane with a low concentration of β-escin or saponin in an intracellular-like buffer. This allows for the introduction of IP3 into the cytosol while leaving the ER membrane intact.
-
Monitor the Mag-Fura-2 fluorescence to measure the Ca2+ concentration within the ER ([Ca2+]ER).
-
In a control group, add a known concentration of IP3 and observe the decrease in [Ca2+]ER, indicating Ca2+ release.
-
In a test group, pre-incubate the permeabilized cells with this compound for a few minutes before adding the same concentration of IP3.[11]
-
Interpretation of Results:
Conclusion
This compound is an invaluable tool for elucidating the role of IP3 receptors in capacitative calcium entry. By carefully designing experiments that include appropriate controls, such as the use of thapsigargin, researchers can effectively dissect the signaling pathways leading to store-operated calcium influx. Adherence to detailed protocols and an awareness of the potential for off-target effects at higher concentrations will ensure the generation of robust and reliable data in the study of intracellular calcium dynamics.
References
- 1. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 4. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Xestospongin C: Application and Protocols for Permeabilized Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin C, a macrocyclic bis-1-oxaquinolizidine isolated from the Australian sponge Xestospongia species, is a potent, cell-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1] It serves as a valuable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways mediated by IP₃Rs. Unlike heparin, another commonly used IP₃R antagonist, this compound is membrane permeable, making it suitable for use in both intact and permeabilized cells. In permeabilized cell assays, where the plasma membrane is selectively permeabilized to allow direct access to intracellular components, this compound provides a powerful means to specifically dissect the role of IP₃Rs in Ca²⁺ release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).
This compound exerts its inhibitory effect by acting on the IP₃R at a site distinct from the IP₃ binding site, suggesting a non-competitive mechanism of action.[1] It displays high selectivity for IP₃Rs over ryanodine receptors (RyRs), another major class of intracellular Ca²⁺ release channels.[1][2][3] However, it is important to note that at higher concentrations, this compound has been reported to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps and voltage-dependent Ca²⁺ and K⁺ channels.[3][4][5] Therefore, careful dose-response studies are crucial for its effective and selective use.
This document provides detailed application notes and protocols for the experimental use of this compound in permeabilized cell assays to study IP₃R-mediated Ca²⁺ signaling.
Data Presentation
The following table summarizes the quantitative data for this compound's activity in various experimental systems, providing a reference for designing experiments.
| Parameter | Value | Cell/System Type | Comments | Reference |
| IC₅₀ for IP₃-induced Ca²⁺ release | 358 nM | Rabbit cerebellar microsomes | Blocks IP₃-induced Ca²⁺ release without affecting IP₃ binding. | [1] |
| Effective Concentration Range | 0.5 - 10 µM | General use in various cell types | Recommended final concentration range for inhibiting IP₃-dependent Ca²⁺ release. | |
| Inhibition of IP₃-induced Ca²⁺ release | 3 - 10 µM | β-escin-permeabilized RBL-2H3 mast cells | Significantly inhibited exogenously applied IP₃-induced Ca²⁺ release from the ER. | [6] |
| Inhibition of IP₃-induced contractions | 3 µM | α-toxin-permeabilized guinea-pig ileum smooth muscle | Inhibited contractions induced by IP₃ or carbachol with GTP, but not by caffeine. | [2] |
| Inhibition of IP₃-induced Ca²⁺ release | 3 µM | Saponin-permeabilized guinea-pig papillary muscle | Inhibited the IP₃-induced potentiation in force oscillations without affecting basal oscillations. | [7] |
| Selectivity over Ryanodine Receptor | ~30-fold | Rabbit cerebellar microsomes | Demonstrates high selectivity for the IP₃ receptor over the ryanodine receptor. | [3] |
Signaling Pathway and Experimental Workflow
IP₃ Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical IP₃ signaling pathway leading to intracellular Ca²⁺ release and the point of inhibition by this compound.
Caption: IP₃ signaling pathway and this compound inhibition.
General Experimental Workflow for Permeabilized Cell Assays
This diagram outlines the typical workflow for conducting a permeabilized cell assay to investigate the effect of this compound on IP₃-mediated Ca²⁺ release.
Caption: Permeabilized cell assay workflow.
Experimental Protocols
The following are detailed protocols for permeabilized cell assays using this compound, synthesized from methodologies reported in the literature.[2][6][7] It is recommended to optimize parameters such as cell density, permeabilization agent concentration, and incubation times for your specific cell type and experimental setup.
Protocol 1: Measuring ER Ca²⁺ Release in Permeabilized Adherent Cells using Mag-Fura-2
This protocol is adapted from studies on RBL-2H3 mast cells and is suitable for measuring Ca²⁺ changes within the ER lumen.[6]
Materials:
-
Adherent cells cultured on glass coverslips
-
Mag-Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl (137 mM), KCl (5.4 mM), CaCl₂ (1.8 mM), MgCl₂ (0.8 mM), HEPES (20 mM), Glucose (5.5 mM), pH 7.4
-
Ca²⁺-free HBS: HBS without CaCl₂ and with 0.5 mM EGTA
-
Permeabilization Buffer (PB): KCl (120 mM), MgCl₂ (2 mM), KH₂PO₄ (1 mM), HEPES (20 mM), EGTA (1 mM), pH 7.2, with varying free Ca²⁺ concentrations adjusted with CaCl₂.
-
β-escin (permeabilizing agent)
-
This compound
-
Inositol 1,4,5-trisphosphate (IP₃)
-
ATP
-
Fluorescence imaging system
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
Wash cells twice with HBS.
-
Load cells with 5 µM Mag-Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-60 minutes at 37°C.
-
Wash cells twice with HBS to remove excess dye.
-
-
Cell Permeabilization:
-
Transfer the coverslip to a perfusion chamber on the microscope stage.
-
Wash the cells with Ca²⁺-free HBS.
-
Permeabilize the cells by incubating with 20-40 µM β-escin in PB for 2-5 minutes at room temperature.[6] The goal is to permeabilize the plasma membrane while leaving the ER membrane intact. Successful permeabilization can be confirmed by the loss of a cytosolic Ca²⁺ indicator if co-loaded.
-
-
ER Ca²⁺ Loading:
-
After permeabilization, wash out the β-escin with PB.
-
Perfuse the cells with PB containing a known free Ca²⁺ concentration (e.g., pCa 6) and 1.5 mM ATP to allow the ER to load with Ca²⁺ via SERCA pumps. Monitor the Mag-Fura-2 fluorescence ratio until a stable baseline is achieved, indicating the ER is loaded.
-
-
This compound Incubation and Stimulation:
-
Once the ER is loaded, perfuse the cells with PB (pCa 6) containing the desired concentration of this compound (e.g., 3-10 µM) or vehicle (DMSO) for a pre-incubation period of 3-5 minutes.[6]
-
Switch to a Ca²⁺-free PB (containing EGTA) with this compound or vehicle for 30 seconds before stimulation.
-
Stimulate the cells with a maximal concentration of IP₃ (e.g., 10 µM) in the continued presence of this compound or vehicle.
-
-
Data Acquisition and Analysis:
-
Record the Mag-Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) throughout the experiment.
-
A decrease in the Mag-Fura-2 ratio indicates Ca²⁺ release from the ER.
-
Quantify the rate and magnitude of the IP₃-induced decrease in the fluorescence ratio in the presence and absence of this compound.
-
Protocol 2: Measuring IP₃-Induced Contraction in Permeabilized Smooth Muscle
This protocol is based on studies using α-toxin-permeabilized guinea-pig ileum and is suitable for functional assays in muscle tissues.[2]
Materials:
-
Smooth muscle strips (e.g., guinea-pig ileum)
-
Physiological Salt Solution (PSS)
-
Ca²⁺-free PSS with EGTA
-
Permeabilization solution with α-toxin
-
Relaxing solution
-
Activating solutions with varying pCa
-
This compound
-
Inositol 1,4,5-trisphosphate (IP₃)
-
GTP
-
Carbachol
-
Caffeine
-
Force transducer and recording system
Procedure:
-
Tissue Preparation:
-
Dissect smooth muscle strips and mount them in an organ bath connected to a force transducer.
-
Equilibrate the tissue in PSS under a resting tension.
-
-
Permeabilization:
-
Deplete intracellular Ca²⁺ stores by incubating the tissue in Ca²⁺-free PSS with a Ca²⁺ ionophore (e.g., ionomycin).
-
Permeabilize the muscle strip with α-toxin in a relaxing solution until the response to a high Ca²⁺ activating solution is stable.
-
-
Experimental Procedure:
-
Induce transient contractions by adding 20 mM caffeine to confirm the integrity of the SR and ryanodine receptors.[2]
-
Wash the tissue and allow it to recover in a relaxing solution.
-
Pre-incubate the permeabilized muscle strip with this compound (e.g., 3 µM) or vehicle for 5-10 minutes.
-
Induce contractions by adding a submaximal concentration of IP₃ (e.g., 30 µM) or carbachol (e.g., 10 µM) in the presence of GTP (e.g., 100 µM).[2]
-
-
Data Acquisition and Analysis:
-
Record the contractile force throughout the experiment.
-
Compare the amplitude of the IP₃- or carbachol-induced contractions in the presence and absence of this compound.
-
As a control, assess the effect of this compound on caffeine-induced contractions to confirm its selectivity for the IP₃R over the RyR in this preparation.
-
Concluding Remarks
This compound is an invaluable tool for the specific inhibition of IP₃ receptors in permeabilized cell assays. Its use allows for the detailed investigation of the role of IP₃-mediated Ca²⁺ release in a wide range of cellular processes. Researchers should carefully consider the optimal concentration range to ensure selectivity and perform appropriate controls to validate their findings. The protocols provided here serve as a foundation for designing and executing experiments to elucidate the intricate mechanisms of intracellular calcium signaling.
References
- 1. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 4. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps. | Semantic Scholar [semanticscholar.org]
- 5. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps [usiena-air.unisi.it]
- 6. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xestospongin C as a Tool for Studying Endoplasmic Reticulum Stress and Calcium Overload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin C (XeC) is a potent and cell-permeable macrocyclic alkaloid originally isolated from the marine sponge Xestospongia sp.[1][2]. It is widely recognized as a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), a key intracellular channel responsible for releasing calcium (Ca²⁺) from the endoplasmic reticulum (ER)[3][4]. By blocking IP3R, this compound prevents the rise in cytosolic Ca²⁺ triggered by a multitude of extracellular stimuli, making it an invaluable pharmacological tool[1][4].
Dysregulation of ER Ca²⁺ homeostasis is a central event in the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR)[5][6]. Persistent ER stress and the resulting cytosolic and mitochondrial Ca²⁺ overload can lead to cellular dysfunction and trigger pathways of programmed cell death, including apoptosis and autophagy[7][8][9]. Consequently, this compound serves as a critical agent for dissecting the intricate signaling cascades that link IP3R-mediated Ca²⁺ release to ER stress, cellular apoptosis, and autophagy in various physiological and pathological contexts[5][10].
These application notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in studying ER stress and calcium overload.
Mechanism of Action
This compound acts as a non-competitive antagonist of the IP3R[4]. It does not interfere with the binding of IP3 to its receptor but instead locks the receptor in an inactive state, thereby inhibiting the release of Ca²⁺ from ER stores[4]. This specific action allows researchers to isolate the contribution of IP3R-mediated Ca²⁺ signaling from other calcium flux mechanisms, such as store-operated calcium entry (SOCE) or the ryanodine receptor (RyR) channels[1]. However, it is important to note that some studies suggest this compound can also inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump at higher concentrations, which would independently lead to ER Ca²⁺ store depletion[11][12]. Researchers should consider this potential off-target effect in their experimental design.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity reported in the literature.
| Parameter | Value | System | Reference |
| IC₅₀ (IP3R Inhibition) | 358 nM | Rabbit Cerebellum Microsomes | [3][4] |
| IC₅₀ (IP3R Inhibition) | ~350 nM | Guinea-Pig Papillary Muscle | [2] |
Table 1: In Vitro Inhibitory Concentrations of this compound.
| Application | Cell Type / Model | Concentration | Observed Effect | Reference |
| Inhibition of Antigen-Induced Ca²⁺ Increase | RBL-2H3 Mast Cells | 3 - 10 µM | Attenuated cytosolic Ca²⁺ increase and degranulation. | [1][13] |
| Inhibition of IP3-Induced Ca²⁺ Release | Permeabilized RBL-2H3 Mast Cells | 3 - 10 µM | Inhibited Ca²⁺ release from the ER. | [1] |
| Neuroprotection against Aβ₁₋₄₂ | Primary Hippocampal Neurons | 10 µM | Significantly decreased the early apoptotic rate. | [3] |
| Prevention of Aβ-Induced Caspase-3 Activation | Cortical Neurons | Not specified | Significantly reduced caspase-3 activation. | [10] |
| Prevention of ER Ca²⁺ Reduction under ER Stress | INS-1 832/13 Beta-Cell Line | 1 µM | Prevented tunicamycin-induced reduction in basal ER Ca²⁺. | [5] |
| Amelioration of AD Pathology in vivo | APP/PS1 Mice (i.c.v. injection) | 3 µmol | Improved cognitive behavior, reduced Aβ plaques, and decreased expression of ER stress proteins (GRP-78, CHOP). | [7] |
| Induction of Autophagy | BT-474 Breast Cancer Cells | 10 µM | Associated with decreased levels of IP3R. | [14] |
Table 2: Effective Concentrations of this compound in Cellular and In Vivo Models.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: Measurement of Cytosolic Ca²⁺ Dynamics
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator like Fura-2-AM or Fluo-4-AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2-AM, Fluo-4-AM).
-
Pluronic F-127.
-
HEPES-buffered saline solution (HBSS) with and without Ca²⁺.
-
This compound (stock solution in DMSO or ethanol).
-
IP3-generating agonist (e.g., bradykinin, ATP) or ER stress inducer (e.g., thapsigargin).
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a loading buffer by diluting the Ca²⁺ indicator (e.g., 2-5 µM Fura-2-AM) and an equal volume of 20% Pluronic F-127 in serum-free medium or HBSS. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Aspirate the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Pre-treatment with this compound: a. Incubate one group of cells with HBSS containing the desired concentration of this compound (e.g., 1-10 µM) for 15-30 minutes at room temperature. b. Incubate a control group with HBSS containing an equivalent amount of vehicle (e.g., DMSO).
-
Imaging and Stimulation: a. Mount the dish on the microscope stage and begin recording baseline fluorescence. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm. b. After establishing a stable baseline (1-2 minutes), add the IP3-generating agonist or ER stress inducer to the dish. c. Continue recording the fluorescence signal for 5-10 minutes to capture the full Ca²⁺ transient.
-
Data Analysis: a. For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). An increase in the ratio corresponds to an increase in [Ca²⁺]i. b. For Fluo-4, calculate the relative change in fluorescence (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence. c. Compare the peak amplitude and area under the curve of the Ca²⁺ response between control and this compound-treated groups.
Protocol 2: Analysis of ER Stress Markers by Western Blot
This protocol details the procedure for assessing the expression of key UPR proteins following ER stress induction, with and without this compound pre-treatment.
Materials:
-
Cells cultured in 6-well plates.
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin).
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-phospho-eIF2α, anti-ATF4, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat cells with this compound (e.g., 1-10 µM) or vehicle for 30 minutes. c. Add the ER stress inducer (e.g., 1 µg/mL Tunicamycin) and incubate for the desired time (e.g., 6-24 hours).
-
Protein Extraction: a. Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes. b. Load samples onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. f. Wash the membrane 3 times with TBST for 10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane 3 times with TBST for 10 minutes each.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin). Compare the expression levels between different treatment groups.
Conclusion
This compound is a powerful and specific inhibitor of IP3R-mediated Ca²⁺ signaling. Its ability to uncouple agonist stimulation from ER Ca²⁺ release makes it an essential tool for investigating the downstream consequences of this pathway, particularly in the context of ER stress, calcium overload, and subsequent cell fate decisions. By carefully designing experiments and considering potential off-target effects, researchers can leverage this compound to gain significant insights into the fundamental mechanisms of cellular calcium homeostasis and its role in health and disease.
References
- 1. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ER stress increases expression of intracellular calcium channel RyR1 to modify Ca2+ homeostasis in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Reversible IP3 Receptor Antagonist, Alleviates the Cognitive and Pathological Impairments in APP/PS1 Mice of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ER stress promotes mitochondrial calcium overload and activates the ROS/NLRP3 axis to mediate fatty liver ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. At the Crossroads: Mechanisms of Apoptosis and Autophagy in Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 11. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Araguspongine C Induces Autophagic Death in Breast Cancer Cells through Suppression of c-Met and HER2 Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Xestospongin C to Investigate IP3-Dependent Physiological Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Xestospongin C, a potent and cell-permeable antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor, to investigate IP3-dependent physiological processes. This document outlines the chemical and physical properties of this compound, detailed protocols for its application in key experiments such as intracellular calcium measurements, and strategies for mitigating its known off-target effects. The provided methodologies and data aim to facilitate the effective use of this valuable pharmacological tool in elucidating the role of IP3 signaling in cellular function.
Introduction to this compound
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua. It is a widely used pharmacological tool due to its potent, selective, and reversible inhibition of the IP3 receptor, a key intracellular channel responsible for the release of calcium (Ca2+) from the endoplasmic reticulum (ER). By blocking the IP3 receptor, this compound allows researchers to dissect the contribution of IP3-mediated Ca2+ signaling in a multitude of physiological processes, including muscle contraction, neurotransmission, and apoptosis.[1][2][3]
Mechanism of Action: this compound acts as a non-competitive antagonist of the IP3 receptor. It does not compete with IP3 for its binding site but rather allosterically modulates the receptor to prevent channel opening and subsequent Ca2+ release.[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 88903-69-9 | [5][6][7][8][9] |
| Molecular Formula | C28H50N2O2 | [6][8] |
| Molecular Weight | 446.71 g/mol | [5][8] |
| Purity | >90% | [5][6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO (to 2 mM) and ethanol (to 2 mM). Insoluble in water. | [5][9][10] |
| Storage | Store at -20°C. Protect from light. | [6][8][10] |
Quantitative Data: Potency and Selectivity
This compound is a potent inhibitor of the IP3 receptor with moderate selectivity over other key calcium signaling proteins.
| Parameter | Value | Target | Comments | Reference |
| IC50 | 350 - 358 nM | IP3 Receptor | For inhibition of IP3-mediated Ca2+ release. | [2][4][5][10][11][12] |
| Selectivity | ~30-fold | Ryanodine Receptor | Less potent against the ryanodine receptor, another major intracellular Ca2+ release channel. | [3][5][12] |
| Off-Target IC50 | 0.63 µM | Voltage-dependent Ca2+ channels | Inhibition of inward Ba2+ currents. | [1] |
| Off-Target IC50 | 0.13 µM | Voltage-dependent K+ channels | Reduction of outward K+ currents. | [1] |
| Off-Target Effect | Inhibition | SERCA pump | Can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. | [2][4][10][11] |
Signaling Pathway and Experimental Workflow
The IP3 Signaling Pathway
The following diagram illustrates the canonical IP3 signaling pathway and the point of intervention for this compound.
Caption: The IP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Measuring Intracellular Calcium
This diagram outlines a typical workflow for assessing the effect of this compound on agonist-induced intracellular calcium mobilization.
Caption: Workflow for intracellular calcium measurement using this compound.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following treatment with this compound.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well black, clear-bottom plate.
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl (145 mM), KCl (5 mM), CaCl2 (1.6 mM), MgCl2 (1 mM), glucose (10 mM), HEPES (10 mM), pH 7.4.
-
This compound stock solution (2 mM in DMSO).
-
Agonist of interest (to stimulate IP3 production).
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-90%).
-
Fura-2 AM Loading Solution: Prepare a loading solution of 2-5 µM Fura-2 AM in HBS. To aid in solubilization, first dissolve the Fura-2 AM in a small volume of DMSO (with 0.02% Pluronic F-127) before diluting in HBS.
-
Dye Loading: Wash the cells once with HBS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
This compound Incubation: Replace the HBS with fresh HBS containing the desired concentration of this compound (typically 1-10 µM) or vehicle (DMSO) as a control. Incubate for 15-30 minutes.[7]
-
Baseline Measurement: Place the cells on the fluorescence imaging system and record the baseline 340/380 nm fluorescence ratio for 1-2 minutes.
-
Stimulation and Recording: Add the agonist of interest to the cells while continuously recording the fluorescence ratio for several minutes to capture the full calcium response.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The change in this ratio over time reflects the dynamics of calcium mobilization.
Protocol 2: Investigating the Role of IP3 in Smooth Muscle Contraction
This protocol outlines a method to assess the effect of this compound on agonist-induced contraction of smooth muscle tissue.
Materials:
-
Isolated smooth muscle strips (e.g., from guinea pig ileum).[1][2]
-
Organ bath setup with isometric force transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
This compound stock solution (2 mM in DMSO).
-
Agonist known to induce smooth muscle contraction via IP3 signaling (e.g., carbachol).[1][2]
-
High potassium (High K+) solution for depolarization-induced contraction.
Procedure:
-
Tissue Preparation: Dissect and mount smooth muscle strips in the organ baths containing oxygenated physiological salt solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with solution changes every 15-20 minutes.
-
Control Contractions: Elicit control contractions with the chosen agonist and high K+ solution to establish a baseline response. Wash the tissues thoroughly between contractions.
-
This compound Incubation: Incubate the tissues with the desired concentration of this compound (e.g., 3-10 µM) or vehicle for 30 minutes.[1][2]
-
Test Contractions: Re-challenge the tissues with the agonist and high K+ solution in the presence of this compound.
-
Data Analysis: Record the isometric tension and compare the magnitude of the contractions before and after this compound treatment. A reduction in the agonist-induced contraction, with a lesser or no effect on the high K+-induced contraction, suggests an inhibition of IP3-mediated calcium release.
Control Experiments and Addressing Off-Target Effects
Due to the known off-target effects of this compound, it is imperative to include appropriate control experiments to ensure that the observed effects are indeed due to the inhibition of the IP3 receptor.
Logical Framework for Control Experiments
Caption: Logic for control experiments to validate the specificity of this compound.
Recommended Control Experiments
-
Thapsigargin Control: Thapsigargin is an irreversible inhibitor of the SERCA pump, leading to the depletion of ER Ca2+ stores and a subsequent rise in cytosolic Ca2+. This compound should not block the initial Ca2+ release induced by thapsigargin, as this is independent of the IP3 receptor.[7] This control helps to differentiate between inhibition of IP3-mediated release and inhibition of the SERCA pump.
-
Ryanodine Receptor Agonist Control: In cell types that also express ryanodine receptors, use an agonist like caffeine to stimulate Ca2+ release through these channels. At concentrations where this compound is selective for the IP3 receptor, it should have minimal effect on caffeine-induced Ca2+ release.[1][2][3]
-
Voltage-Gated Channel Control: To test for off-target effects on plasma membrane ion channels, induce Ca2+ influx using a depolarizing stimulus such as a high concentration of extracellular potassium (High K+). If this compound inhibits this response, it indicates an off-target effect on voltage-gated Ca2+ channels.[1][2] This is particularly important in electrically excitable cells.
Conclusion
This compound is a powerful tool for the investigation of IP3-dependent physiological processes. By understanding its mechanism of action, adhering to detailed experimental protocols, and incorporating appropriate control experiments to account for its off-target effects, researchers can confidently elucidate the intricate roles of IP3-mediated calcium signaling in health and disease. These application notes provide a framework to guide such investigations, ultimately contributing to advancements in cell biology and drug discovery.
References
- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting Xestospongin C solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xestospongin C.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound can be challenging to dissolve. Here are a few troubleshooting steps:
-
Choice of Solvent: Ensure you are using an appropriate solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, chloroform, ethyl acetate, and methyl acetate.[1] For cell culture experiments, DMSO or ethanol are the most common choices.
-
Solvent Quality: Use high-purity, anhydrous (dry) DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[2]
-
Warming and Sonication: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] Be cautious with warming to avoid degradation.
-
Inert Gas: When preparing stock solutions, it is good practice to purge the solvent with an inert gas (like nitrogen or argon) to prevent oxidation.[1]
Q2: I'm observing unexpected off-target effects in my experiment. What could be the cause?
A2: While this compound is a potent inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, it can exhibit off-target effects, especially at higher concentrations.[4]
-
SERCA Pump Inhibition: this compound is also known to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[2][5] This can independently alter intracellular calcium homeostasis.
-
Ion Channel Inhibition: At concentrations higher than those typically used for IP3 receptor inhibition, this compound can inhibit voltage-dependent Ca2+ and K+ channels.[4][6]
-
Concentration: Use the lowest effective concentration of this compound for your experimental setup, typically in the range of 0.5 to 10 µM, to minimize off-target effects.[7]
Q3: My this compound solution has been stored for a while. Is it still stable?
A3: The stability of this compound depends on the storage conditions:
-
Solid Form: When stored as a solid at -20°C, this compound is stable for at least four years.[1]
-
Stock Solutions: It is recommended to prepare and use solutions on the same day.[3] However, stock solutions in anhydrous DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[2][8] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[3] Avoid repeated freeze-thaw cycles.[8]
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. However, a general starting range is 0.5 to 10 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Quantitative Data: Solubility
| Solvent | Maximum Solubility | Molar Equivalent | Notes |
| DMSO | ~4.47 mg/mL | ~10.01 mM | May require warming and ultrasonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended.[2] |
| Ethanol | ~0.89 mg/mL | ~2 mM | |
| Chloroform | Soluble | Not specified | |
| Ethyl Acetate | Soluble | Not specified | |
| Methyl Acetate | Soluble | Not specified |
Molecular Weight of this compound: 446.7 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution, you will need 4.47 mg of this compound.
-
Weigh out 4.47 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To avoid precipitation, it is recommended to perform the dilution in a stepwise manner. For a 1:1000 dilution:
-
Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to make a 100 µM intermediate solution.
-
Then, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to reach the final 10 µM concentration.
-
-
Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.[8] For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Add the working solution to your cell culture plates. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: this compound inhibits the IP3 signaling pathway.
Caption: Workflow for preparing and using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (-)-Xestospongin C | CAS:88903-69-9 | Reported inhibitor of IP3-dependent Ca2+ release | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 5. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Xestospongin C | General Calcium Signaling Agents | Bio-Techne [bio-techne.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Xestospongin C and its Off-Target Effects on SERCA Pumps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Xestospongin C, with a special focus on its off-target effects on Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is widely recognized as a potent, reversible, and membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] It is commonly used to inhibit IP3-mediated calcium release from the endoplasmic reticulum (ER).
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] Several studies have demonstrated that this compound can potently inhibit SERCA activity, leading to a decrease in the reuptake of calcium into the ER.[2][4] At higher concentrations, it may also inhibit voltage-dependent calcium and potassium channels.[5]
Q3: How potent is this compound in inhibiting SERCA pumps compared to its effect on IP3 receptors?
A3: While this compound has a well-defined IC50 for IP3 receptors, a precise IC50 for SERCA pumps is not consistently reported across the literature. However, multiple studies suggest that this compound is an "equally potent inhibitor" of both IP3 receptors and SERCA pumps.[3] The IC50 for IP3R is approximately 358 nM, and it is inferred that the IC50 for SERCA is in a similar nanomolar range.[1]
Q4: How can I be sure that the observed effects in my experiment are due to IP3R inhibition and not SERCA inhibition?
A4: This is a critical consideration. To dissect the specific contributions of IP3R versus SERCA inhibition, you can design control experiments. For instance, you can use thapsigargin, a specific and irreversible SERCA inhibitor. If this compound produces an effect that is mimicked by thapsigargin, it is likely due to SERCA inhibition.[2][4] Additionally, observing the effect of this compound on IP3-mediated calcium release in permeabilized cells, where the direct effect on the IP3R can be more specifically assessed, can be insightful.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected increase in cytosolic calcium upon this compound application. | Inhibition of SERCA pumps prevents calcium reuptake into the ER, leading to a passive leak into the cytosol and a subsequent rise in basal cytosolic calcium. | This is an expected off-target effect. Use a lower concentration of this compound if possible, or use it for shorter incubation times. Compare the effect with a known SERCA inhibitor like thapsigargin to confirm. |
| This compound fails to block agonist-induced calcium release. | The concentration of this compound may be too low, the incubation time too short, or the agonist may be acting through a pathway independent of IP3Rs. It is also possible that in certain cell types, this compound is less effective. | Verify the concentration and purity of your this compound stock. Increase the pre-incubation time. Use a positive control for IP3R-mediated calcium release. Consider that in some cell types, this compound has been reported to be ineffective at inhibiting IP3-induced Ca2+ release.[4] |
| Results with this compound are inconsistent or not reproducible. | This compound can be unstable. Improper storage or handling can lead to degradation. Additionally, the off-target effects on SERCA can introduce variability depending on the experimental conditions and cell type. | Aliquot this compound upon receipt and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Always run appropriate controls, including a vehicle control and a positive control for SERCA inhibition (e.g., thapsigargin). |
| Difficulty distinguishing between IP3R and SERCA inhibition. | The potencies of this compound for both targets are similar, making it challenging to isolate the effects. | Employ orthogonal approaches. Use siRNA to knockdown the IP3R and observe if the effect of this compound is diminished. In parallel, assess SERCA activity directly using the protocols provided below. |
Quantitative Data Summary
| Target | Inhibitor | IC50 / Effective Concentration | Reference |
| IP3 Receptor (IP3R) | This compound | ~358 nM | [1] |
| SERCA Pump | This compound | Potency reported to be similar to IP3R inhibition; specific IC50 not consistently reported. Effective inhibitory concentrations observed in the range of 700 nM - 2.5 µM. | [2][3][4] |
| SERCA Pump | Thapsigargin | Low nanomolar range (irreversible inhibitor) | [2] |
| Ryanodine Receptor (RyR) | This compound | ~30-fold less potent than for IP3R | |
| Voltage-gated Ca2+ channels | This compound | Inhibition observed at micromolar concentrations | [5] |
| Voltage-gated K+ channels | This compound | IC50 of ~0.13 µM | [5] |
Experimental Protocols
Measurement of SERCA Pump Activity via Calcium Uptake Assay
This protocol measures the rate of ATP-dependent calcium uptake into ER microsomes.
Materials:
-
Cell or tissue homogenates
-
Calcium Uptake Buffer (e.g., 100 mM KCl, 20 mM HEPES, 5 mM MgCl2, 5 mM ATP, 10 mM NaN3, pH 7.2)
-
Calcium indicator dye (e.g., Fura-2 AM or a ratiometric pericam targeted to the ER)
-
This compound and other inhibitors (e.g., thapsigargin)
-
Fluorometer or plate reader
Procedure:
-
Prepare cell or tissue homogenates containing ER microsomes.
-
Load the homogenates with a calcium indicator dye according to the manufacturer's protocol.
-
Resuspend the loaded microsomes in Calcium Uptake Buffer.
-
Pre-incubate the microsomes with the desired concentration of this compound or vehicle control for a specified time (e.g., 10-20 minutes).
-
Initiate calcium uptake by adding a known concentration of CaCl2.
-
Monitor the change in fluorescence over time. A decrease in extra-microsomal calcium concentration (or an increase in intra-microsomal calcium) indicates SERCA activity.
-
Calculate the initial rate of calcium uptake.
-
Compare the rates between control and this compound-treated samples. A reduced rate in the presence of this compound indicates SERCA inhibition.
Measurement of SERCA Pump Activity via ATPase Assay
This protocol measures the ATP hydrolysis activity of SERCA, which is coupled to calcium transport.
Materials:
-
Purified ER microsomes
-
Assay Buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.0)
-
ATP
-
Calcium solutions of known concentrations
-
Malachite green reagent for phosphate detection
-
This compound and other inhibitors
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and purified ER microsomes.
-
Add a specific concentration of free calcium to activate the SERCA pumps.
-
Pre-incubate with this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate for a fixed time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by rapid cooling).
-
Measure the amount of inorganic phosphate (Pi) released using the malachite green assay.
-
The amount of Pi released is proportional to the ATPase activity of SERCA.
-
Compare the ATPase activity in the presence and absence of this compound.
Visualizations
Caption: Signaling pathway of IP3-mediated calcium release and the inhibitory points of this compound.
Caption: Experimental workflow to assess the off-target effects of this compound on SERCA pumps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Xestospongin C off-target effects on calcium channels
Welcome to the technical support center for Xestospongin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help navigate and minimize its known off-target effects, particularly on calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is widely recognized as a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] It blocks the IP3R, thereby inhibiting the release of calcium (Ca2+) from the endoplasmic reticulum (ER) into the cytoplasm. It shows high selectivity for IP3 receptors over ryanodine receptors (RyR), another major intracellular Ca2+ release channel.[2]
Q2: I'm using this compound to block IP3-mediated Ca2+ release in intact (non-permeabilized) cells, but I'm observing a general suppression of Ca2+ influx. What could be the cause?
A2: This is a common issue and likely due to an off-target effect. In intact cells, this compound has been shown to inhibit voltage-dependent Ca2+ channels (including L-type channels) and voltage-dependent K+ channels at concentrations similar to those used to inhibit the IP3R.[3] This makes this compound a non-selective IP3R blocker in cells with an intact plasma membrane.[3]
Q3: My experiment shows a slow, sustained increase in cytosolic Ca2+ after applying this compound, even without a stimulus. Is this expected?
A3: This phenomenon is likely due to another significant off-target effect of this compound: the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][4][5][6] By blocking SERCA, this compound prevents the re-uptake of Ca2+ into the ER, leading to a gradual depletion of ER Ca2+ stores and a corresponding slow rise in cytosolic Ca2+.[4][5] This effect is similar to that of the well-known SERCA inhibitor, thapsigargin.[4]
Q4: Does this compound affect store-operated calcium entry (SOCE)?
A4: The effect of this compound on SOCE can be complex and cell-type dependent. One study found that it inhibited antigen-induced SOCE but did not affect thapsigargin-induced SOCE.[7] This suggests that this compound may not directly block SOCE channels (e.g., Orai1) but could interfere with the signaling cascade that links store depletion to SOCE activation, particularly when the depletion is initiated by an IP3-generating agonist.[7]
Q5: What is the recommended working concentration for this compound?
A5: The effective concentration can vary between cell types and experimental conditions. It is typically used in the range of 0.5 to 10 µM.[8] However, given the off-target effects at similar concentrations (see table below), it is crucial to perform dose-response experiments and use the lowest effective concentration to minimize unintended effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Control Experiments |
| Unexpected inhibition of Ca2+ influx following membrane depolarization. | Off-target inhibition of voltage-gated calcium channels.[3] | 1. Patch-Clamp Electrophysiology: Directly measure currents from voltage-gated Ca2+ channels in the presence and absence of this compound. 2. High K+ Depolarization: Use a high-potassium solution to depolarize cells and measure the resulting Ca2+ influx. An inhibition of this influx by this compound would suggest an effect on voltage-gated channels.[3] |
| Slow, global increase in baseline cytosolic Ca2+ after drug application. | Off-target inhibition of the SERCA pump, leading to ER Ca2+ store depletion.[4][5] | 1. Thapsigargin Control: Compare the Ca2+ transient induced by this compound with that induced by a known SERCA inhibitor like thapsigargin. Similar kinetics suggest SERCA inhibition.[4] 2. Sequential Addition Experiment: Apply this compound first. After the Ca2+ level stabilizes, add thapsigargin. If this compound has already depleted the stores by inhibiting SERCA, thapsigargin will fail to elicit a further Ca2+ release.[5] |
| Inconsistent or weak inhibition of IP3-mediated Ca2+ release. | The off-target effects are confounding the results, or the compound has degraded. | 1. Use Permeabilized Cells: If experimentally feasible, use a permeabilized cell preparation (e.g., with saponin or α-toxin). This allows direct access to the ER and isolates the IP3R from plasma membrane channels.[3] 2. Confirm Stock Solution: this compound solutions should be stored at -20°C or -80°C and used within a month or six months, respectively, to ensure stability.[1] |
| Inhibition of agonist-induced Ca2+ signal, but unsure if it's due to IP3R or SOCE inhibition. | This compound may interfere with the coupling between IP3R and SOCE machinery.[7] | 1. Thapsigargin-Induced SOCE: Deplete ER stores using thapsigargin and then re-introduce extracellular Ca2+ to measure SOCE directly. If this compound does not inhibit this thapsigargin-induced SOCE, its effect on agonist-induced Ca2+ influx is likely upstream of the core SOCE machinery.[7][9] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on its primary target and key off-target proteins. This data highlights the narrow window of selectivity, especially in intact cells.
| Target Protein | Action | Reported IC50 | Experimental System | Reference |
| IP3 Receptor (IP3R) | Inhibition of Ca2+ Release | 358 nM | Cerebellar Microsomes | [1] |
| Voltage-Dependent Ca2+ Channels | Inhibition of Ba2+ Current | 0.63 µM | Intact Smooth Muscle Cells | [3] |
| Voltage-Dependent K+ Channels | Inhibition of K+ Current | 0.13 µM | Intact Smooth Muscle Cells | [3] |
| SERCA Pump | Inhibition of Ca2+ Uptake | Potency similar to IP3R inhibition | Permeabilized A7r5 Cells | [6] |
Key Experimental Protocols
Protocol 1: Control Experiment to Test for Off-Target Effects on Voltage-Gated Ca2+ Channels (VGCCs)
-
Objective: To determine if the observed effects of this compound are due to the inhibition of VGCCs.
-
Methodology:
-
Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading in a standard physiological salt solution.
-
Pre-incubate one group of cells with the desired concentration of this compound (e.g., 3-10 µM) for 15-30 minutes. The control group receives a vehicle.
-
Induce membrane depolarization and activate VGCCs by rapidly perfusing the cells with a high-potassium (High K+) solution (e.g., replacing NaCl with KCl to a final concentration of 50-100 mM).
-
Measure the peak increase in intracellular Ca2+ concentration.
-
-
Expected Result: If this compound inhibits VGCCs, the Ca2+ influx induced by the High K+ solution will be significantly reduced in the this compound-treated group compared to the control.[3]
Protocol 2: Control Experiment to Test for Off-Target Effects on SERCA Pumps
-
Objective: To determine if this compound is inhibiting SERCA, leading to ER Ca2+ store depletion.
-
Methodology:
-
Load cells with a Ca2+ indicator.
-
Perfuse cells with a Ca2+-free buffer containing EGTA to prevent Ca2+ influx.
-
Apply this compound and monitor for any slow increase in cytosolic Ca2+.
-
After the signal from this compound (if any) has stabilized, add thapsigargin (a specific SERCA inhibitor, typically 1-2 µM).
-
Measure the Ca2+ release elicited by thapsigargin.
-
-
Expected Result: If this compound is a potent SERCA inhibitor, it will have already caused the depletion of the ER Ca2+ stores. Consequently, the subsequent addition of thapsigargin will fail to evoke any further Ca2+ release, or the release will be significantly occluded.[5]
Visual Guides
Caption: Signaling pathway showing the primary and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Xestospongin C | General Calcium Signaling Agents | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
Optimizing Xestospongin C Incubation for Maximal IP3R Inhibition: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Xestospongin C incubation time for maximal inositol 1,4,5-trisphosphate receptor (IP3R) inhibition. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant experimental data.
Summary of Experimental Conditions for this compound
The following table summarizes various experimental conditions reported in the literature for this compound, providing a comparative overview of concentrations and incubation times used in different cell types and experimental setups.
| Cell Type/System | Concentration(s) | Incubation Time(s) | Observed Effect |
| Cerebellar Microsomes | IC50 of 358 nM | Not Specified | Blocks IP3-induced Ca2+ release.[1] |
| Primary Hippocampal Neurons | 10 µM | 1 hour | Decreased early apoptotic rate induced by Aβ1-42.[1] |
| RBL-2H3 Mast Cells | 1 - 10 µM | 15 minutes | Inhibited DNP-HSA-induced degranulation in a concentration-dependent manner.[2] |
| RBL-2H3 Mast Cells (permeabilized) | 3 - 10 µM | 3 minutes | Inhibited IP3-induced Ca2+ release from the ER.[2] |
| Guinea-pig Papillary Muscle | 3 µM | 30 minutes | Inhibited the positive inotropic effects of phenylephrine.[3] |
| Guinea-pig Ileum Smooth Muscle (permeabilized) | 3 µM | 5 minutes | Inhibited IP3-induced contraction.[4] |
| APP/PS1 Mice (in vivo) | 3 µM | 4 weeks (continuous) | Ameliorated disinhibition-like behavior and spatial memory deficits.[1] |
| HEK Cells (permeabilized) | 5 µM | 5 minutes | Did not inhibit IP3-evoked Ca2+ signals.[5] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its place in the IP3 signaling pathway and the general workflow for optimizing its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Xestospongin C at High Concentrations: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of Xestospongin C when utilized at high concentrations in experimental settings. This guide offers troubleshooting advice and frequently asked questions to ensure accurate and reproducible results while minimizing unintended cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), with an IC50 value of approximately 358 nM.[1] It blocks the release of calcium (Ca2+) from the endoplasmic reticulum (ER) without competing with IP3 for its binding site.[1] Additionally, this compound has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, further impacting intracellular calcium homeostasis.[2]
Q2: Does this compound exhibit cytotoxicity at high concentrations?
While this compound is widely used for its specific inhibitory effects at nanomolar to low micromolar concentrations, evidence suggests that higher concentrations can lead to off-target effects and cytotoxicity. Studies have reported various cellular effects at concentrations of 10 µM and above, including alterations in muscle contraction and potential induction of apoptosis. However, a definitive cytotoxic IC50 value for this compound has not been consistently established across different cell lines. A related compound, Xestospongin B, has been shown to induce selective cell death in cancer cell lines at a concentration of 5 µM after 48 hours of incubation.[3]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
The cytotoxic effects of high concentrations of this compound are likely multifactorial and can be attributed to:
-
Prolonged Disruption of Calcium Homeostasis: Severe and sustained disruption of intracellular calcium signaling is a known trigger for apoptosis.
-
Off-Target Effects: At concentrations of 3-10 µM, this compound can inhibit voltage-dependent calcium and potassium channels, which can lead to broad cellular dysfunction.
-
Mitochondrial Stress: Disruption of ER-mitochondria calcium transfer, a consequence of IP3R inhibition, can lead to a bioenergetic crisis and induce cell death.[3]
Q4: At what concentration should I be concerned about potential cytotoxicity?
Researchers should exercise caution when using this compound at concentrations approaching and exceeding 10 µM. It is highly recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell death or low cell viability in my experiment. | The concentration of this compound may be too high for your specific cell line or experimental duration. | Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 for cytotoxicity in your cell line. Use a concentration well below the cytotoxic threshold for your functional assays. Consider reducing the incubation time. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Off-target effects of this compound at the concentration used. | Standardize cell seeding density for all experiments. Re-evaluate the working concentration of this compound to ensure it is within the selective range for IP3R inhibition and below the threshold for off-target effects. |
| Difficulty distinguishing between apoptosis and necrosis. | Both cell death pathways can be activated by severe cellular stress. | Utilize multi-parameter apoptosis assays, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the dose-dependent cytotoxicity of this compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4][5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
Potential Cytotoxicity Mechanism of High-Concentration this compound
At high concentrations, this compound's inhibitory effects on both the IP3 receptor and SERCA pumps can lead to a significant disruption of intracellular calcium homeostasis. This prolonged imbalance can trigger endoplasmic reticulum (ER) stress and subsequently activate apoptotic pathways. Furthermore, off-target inhibition of voltage-gated ion channels can contribute to cellular dysfunction and death.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
A systematic approach is crucial to determine the cytotoxic potential of this compound in a specific experimental model. The following workflow outlines the key steps from initial dose-finding to mechanistic studies.
Caption: Workflow for cytotoxicity assessment of this compound.
References
- 1. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
issues with Xestospongin C efficacy in intact versus permeabilized cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xestospongin C. The focus is on addressing the common discrepancies in its efficacy between intact and permeabilized cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] It is a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp.[2][3] Its primary mechanism of action is to block the IP3R, thereby inhibiting the release of calcium (Ca2+) from the endoplasmic reticulum (ER) stores.[1][4]
Q2: Why does this compound show different effects in intact cells compared to permeabilized cells?
In permeabilized cells or isolated ER microsomes, this compound is a selective blocker of IP3-induced Ca2+ release.[2][5] However, in intact cells, its efficacy is often complicated by off-target effects.[2] These can include the inhibition of voltage-dependent Ca2+ and potassium (K+) channels, and in some studies, the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2][6] This lack of selectivity in intact cells is a critical consideration for experimental design and data interpretation.[2]
Q3: What are the reported IC50 values for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system.
| Target | Experimental System | Reported IC50 |
| IP3 Receptor | Cerebellar microsomes | 358 nM[1] |
| Voltage-dependent Ba2+ currents | Intact smooth muscle cells | 0.63 µM[2] |
| Voltage-dependent K+ currents | Intact smooth muscle cells | 0.13 µM[2] |
Q4: Is this compound's inhibition of the IP3 receptor competitive with IP3?
No, this compound is reported to block IP3-induced Ca2+ release without interacting with the IP3-binding site itself, suggesting a non-competitive mechanism of action.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound on agonist-induced Ca2+ signaling in intact cells. | 1. Insufficient cell permeability: Although generally considered cell-permeable, uptake can vary between cell types. 2. Inappropriate concentration: The effective concentration might be cell-type dependent. 3. Degradation of the compound: Improper storage can lead to loss of activity. | 1. Increase incubation time or concentration. Consider using a positive control for cell permeability. 2. Perform a dose-response curve to determine the optimal concentration for your cell type (typically in the range of 1-10 µM).[3][5] 3. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
| Observed effects are inconsistent with IP3R inhibition in intact cells (e.g., inhibition of Ca2+ influx). | 1. Off-target effects: this compound can inhibit voltage-gated Ca2+ and K+ channels at concentrations similar to those used for IP3R inhibition.[2] 2. SERCA pump inhibition: Some studies report that this compound can also inhibit SERCA pumps, which would affect ER Ca2+ refilling.[1][6] | 1. Use the lowest effective concentration of this compound. 2. Use specific blockers for voltage-gated channels to dissect the observed effects. 3. Compare results with other IP3R antagonists (e.g., 2-APB, heparin in permeabilized cells). 4. To test for SERCA inhibition, use an agent like thapsigargin to deplete ER stores and observe if this compound alters this response.[5] |
| Discrepancy in results between intact and permeabilized cell experiments. | 1. Off-target effects in intact cells: As mentioned, the plasma membrane channels are targets in intact but not permeabilized cells.[2] 2. Permeabilization artifacts: The permeabilization process itself can alter cellular physiology and the accessibility of the IP3R. | 1. Acknowledge and investigate the potential off-target effects in your intact cell model.[2] 2. Optimize the permeabilization protocol to ensure minimal disruption of intracellular structures. 3. Use appropriate controls for both intact and permeabilized conditions. |
Experimental Protocols
Protocol 1: Evaluation of this compound on IP3-Induced Ca2+ Release in Permeabilized Cells
This protocol is adapted from studies on smooth muscle and mast cells.[2][5]
1. Cell Permeabilization:
-
Culture cells on glass coverslips.
-
Wash cells with a Ca2+-free intracellular-like medium.
-
Permeabilize cells by incubation with an appropriate agent (e.g., 40 µM β-escin for 2-4 minutes or α-toxin). The choice and concentration of the permeabilizing agent should be optimized for the specific cell type.
-
Wash away the permeabilizing agent.
2. Measurement of ER Ca2+ Release:
-
Load permeabilized cells with a low-affinity Ca2+ indicator that partitions into the ER, such as Mag-Fura-2 AM.
-
Establish a stable baseline fluorescence signal.
-
Pre-incubate a subset of cells with the desired concentration of this compound (e.g., 3-10 µM) for 3-15 minutes.[5]
-
Induce Ca2+ release by adding a known concentration of IP3 (e.g., 10-30 µM).[2][5]
-
Monitor the change in Mag-Fura-2 fluorescence to quantify ER Ca2+ release. A decrease in fluorescence indicates Ca2+ release from the ER.
Protocol 2: Assessing the Effect of this compound on Agonist-Induced Ca2+ Transients in Intact Cells
1. Cell Preparation and Dye Loading:
-
Culture cells on glass coverslips.
-
Load cells with a cytosolic Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Wash cells to remove extracellular dye.
2. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope.
-
Initially, perfuse with a Ca2+-free buffer to measure release from internal stores.
-
Establish a stable baseline fluorescence.
-
Pre-incubate cells with this compound (e.g., 3-10 µM) for approximately 15 minutes.[5]
-
Stimulate cells with an agonist that acts via the IP3 pathway (e.g., carbachol, bradykinin).
-
Record the changes in intracellular Ca2+ concentration.
-
To assess capacitative calcium entry (CCE), reintroduce Ca2+ to the extracellular buffer after store depletion and measure the subsequent rise in intracellular Ca2+.
Visualizations
Signaling Pathway of IP3-Mediated Calcium Release
Caption: IP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Intact vs. Permeabilized Cells
Caption: Workflow for comparing this compound effects in intact and permeabilized cells.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps. | Semantic Scholar [semanticscholar.org]
Xestospongin C Technical Support Center: Troubleshooting Concentration-Dependent Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the concentration-dependent side effects of Xestospongin C. Understanding the nuanced effects of this compound at varying concentrations is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. It inhibits IP3-mediated calcium (Ca2+) release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).
Q2: At what concentration is this compound most effective at inhibiting the IP3 receptor?
The half-maximal inhibitory concentration (IC50) for IP3 receptor inhibition is approximately 350 nM[1]. Effective concentrations for inhibiting IP3-dependent Ca2+ release typically range from 0.5 to 10 µM.
Q3: I am observing effects that are inconsistent with IP3 receptor inhibition. What could be the cause?
At higher concentrations, this compound can exhibit off-target effects. It has been shown to inhibit voltage-dependent Ca2+ and K+ channels[1]. Additionally, some studies suggest it can also inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump[2][3][4].
Q4: How can I be sure I am only observing IP3 receptor inhibition in my experiment?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. A thorough dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. Comparing results with other IP3 receptor inhibitors or using genetic knockdown/knockout models can also help validate the specificity of the observed effects.
Q5: Does the selectivity of this compound differ between intact and permeabilized cells?
Yes, the selectivity of this compound is higher in permeabilized cells. In intact cells, it can inhibit voltage-dependent Ca2+ and K+ currents at concentrations similar to those that inhibit the IP3 receptor[1][5]. This makes it a more selective blocker of the IP3 receptor in permeabilized cell preparations[1][5].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in membrane potential. | Inhibition of voltage-dependent K+ channels by this compound. | Lower the concentration of this compound. Use patch-clamp electrophysiology to directly measure ion channel activity and confirm off-target effects. |
| Inhibition of Ca2+ influx through voltage-gated channels. | Off-target effect of this compound on voltage-dependent Ca2+ channels. | Reduce the concentration of this compound. Use a specific blocker for the voltage-gated Ca2+ channel subtype in your system to differentiate its effect from that of this compound. |
| Slow, sustained increase in cytosolic Ca2+ independent of IP3 signaling. | Inhibition of the SERCA pump by this compound, leading to a passive leak of Ca2+ from the ER. | Use a lower concentration of this compound. Compare the Ca2+ transient induced by this compound with that of a known SERCA inhibitor like thapsigargin[6]. |
| Lack of inhibition of IP3-mediated Ca2+ release. | Insufficient concentration of this compound. Poor cell permeability. | Increase the concentration of this compound in a stepwise manner. Ensure proper solubilization of this compound (e.g., in DMSO or ethanol) before adding to the experimental medium. Extend the pre-incubation time. |
| Variability in experimental results. | Inconsistent final concentration of this compound. Differences in cell health or density. | Prepare fresh stock solutions of this compound regularly. Standardize cell culture and plating procedures. |
Quantitative Data Summary
The following tables summarize the reported concentration-dependent effects of this compound on its primary target and off-targets.
Table 1: On-Target Effect of this compound
| Target | Action | IC50 | Cell/Tissue Type | Reference(s) |
| IP3 Receptor | Inhibition of IP3-mediated Ca2+ release | 350 nM | Cerebellar microsomes | [1] |
Table 2: Off-Target Effects of this compound
| Target | Action | IC50 | Cell/Tissue Type | Reference(s) |
| Voltage-Dependent K+ Channels | Inhibition | 0.13 µM | Guinea-pig ileum smooth muscle | [1][5] |
| Voltage-Dependent Ca2+ Channels | Inhibition | 0.63 µM | Guinea-pig ileum smooth muscle | [1][5] |
| SERCA Pump | Inhibition | ~700 nM | Frog neuromuscular junction | [4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for IP3-Induced Ca2+ Release in Permeabilized Cells
-
Cell Permeabilization:
-
Calcium Measurement:
-
Experimental Procedure:
-
Establish a baseline reading of Ca2+ levels.
-
Pre-incubate the permeabilized cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a sufficient duration (e.g., 15 minutes)[7].
-
Induce Ca2+ release by adding a fixed concentration of IP3.
-
Measure the change in Ca2+ concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IP3-induced Ca2+ release for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Assessing Off-Target Effects on Voltage-Gated Ion Channels using Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Isolate single cells suitable for patch-clamp recording (e.g., smooth muscle cells, neurons).
-
-
Patch-Clamp Recording:
-
Experimental Procedure:
-
Record baseline channel currents.
-
Perfuse the cells with varying concentrations of this compound.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Calculate the percentage of inhibition of the current.
-
Determine the IC50 by plotting the percentage of inhibition against the this compound concentration.
-
Visualizations
Caption: IP3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Concentration-dependent targets of this compound.
References
- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Xestospongin C Specificity: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the use of Xestospongin C in calcium signaling research. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals ensure the specificity of their experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary reported mechanism of action for this compound?
This compound is widely reported as a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[1] It is intended to block the release of calcium (Ca2+) from the endoplasmic reticulum (ER) by preventing IP3 from binding to its receptor.[2] The reported IC50 value for blocking IP3-induced Ca2+ release is approximately 350-358 nM in cerebellar microsomes.[2][3] Unlike IP3, it does not appear to interact directly with the IP3 binding site, suggesting a non-competitive mechanism of action.[2][4]
Q2: I applied an IP3-generating agonist after this compound incubation, but still observed a calcium signal. Does this mean the inhibitor failed?
There are several possibilities if you observe incomplete or no inhibition:
-
Insufficient Incubation Time or Concentration: this compound is cell-permeable, but requires time to reach its intracellular target. Ensure you are pre-incubating the cells for a sufficient period (e.g., 15-30 minutes) before adding the agonist.[1] The effective concentration can also vary between cell types, with some studies using a range of 0.5 to 10 µM.[1][4][5]
-
Lack of Efficacy on Specific IP3R Subtypes: Some reports suggest that this compound may not be an effective antagonist for any of the three main IP3R subtypes in certain experimental systems, such as permeabilized DT40 cells.[6][7] Its effectiveness may be cell-type or context-dependent.
-
Alternative Calcium Release Pathways: Your agonist may be triggering Ca2+ release through pathways other than the IP3 receptor. For example, ryanodine receptors (RyR) are another major class of ER calcium channels. This compound is reported to have high selectivity for IP3R over RyR, so RyR-mediated release would be unaffected.[8]
Q3: After applying this compound, I observed a slow, gradual increase in baseline cytosolic calcium. Is this an off-target effect?
Yes, this is a critical observation that suggests a well-documented off-target effect. Several studies have shown that this compound can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][9][10] The SERCA pump is responsible for pumping calcium from the cytosol back into the ER. Inhibiting this pump leads to a passive leak of calcium from the ER into the cytosol, causing a slow, sustained rise in the baseline calcium concentration, an effect very similar to that of the classic SERCA inhibitor, thapsigargin.[9][10]
Q4: What are the primary off-target effects of this compound that I should be aware of?
Beyond its intended effect on IP3Rs, this compound has been shown to interact with other cellular components, especially at higher concentrations. Researchers must consider these potential confounding effects:
-
SERCA Pump Inhibition: As mentioned in Q3, this compound can act as a potent SERCA inhibitor, leading to ER calcium store depletion independent of IP3R activity.[9][10]
-
Voltage-Gated Ion Channels: In intact smooth muscle cells, this compound has been found to inhibit voltage-dependent L-type Ca2+ channels and voltage-dependent K+ channels at submicromolar to low micromolar concentrations.[5] This makes it a non-selective inhibitor in cells where these channels are active.[5]
Q5: How can I design an experiment to validate that this compound is acting specifically as an IP3R antagonist in my model?
A well-designed control experiment is essential. The key is to compare the effect of this compound to that of thapsigargin, a specific SERCA inhibitor.
-
Agonist Response: First, confirm that an IP3-generating agonist (e.g., ATP, carbachol, bradykinin) elicits a robust Ca2+ release in your cells.
-
This compound Treatment: Pre-incubate the cells with this compound (e.g., 3-10 µM) and then re-stimulate with the agonist. A specific IP3R block should significantly reduce or abolish the agonist-induced Ca2+ peak.[1]
-
Thapsigargin Control: Use thapsigargin to deplete ER stores independently of the IP3R. Add thapsigargin to naive cells and observe the characteristic slow rise in cytosolic Ca2+.
-
Comparative Test: Crucially, compare the Ca2+ signal induced by this compound alone with the signal from thapsigargin alone. If they produce a similar slow, sustained increase in cytosolic Ca2+, it strongly suggests SERCA inhibition is a primary effect of this compound in your system.[10] Furthermore, if this compound is acting on the IP3R, it should not block the calcium release induced by thapsigargin.[1]
Quantitative Data Summary
The following table summarizes the reported effective concentrations (IC50) of this compound on its intended target and known off-targets. Note the overlapping concentration ranges, which highlight the need for careful validation experiments.
| Target | Action | Reported IC50 | Cell/System Type |
| IP3 Receptor (IP3R) | Antagonist | ~350 nM | Cerebellar Microsomes[2][3] |
| Voltage-Dependent K+ Channels | Inhibitor | ~0.13 µM | Guinea-Pig Ileum Myocytes[5] |
| Voltage-Dependent L-type Ca2+ Channels | Inhibitor | ~0.63 µM | Guinea-Pig Ileum Myocytes[5] |
| Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) | Inhibitor | Not specified, but effects seen at 0.7-2.5 µM | Frog Neuromuscular Junction, DRG Neurons[9][10] |
Key Signaling Pathways & Workflows
Caption: Canonical IP3 signaling pathway showing the intended target of this compound.
Caption: Potential on-target and off-target mechanisms of action for this compound.
Caption: Workflow for experimentally validating the specificity of this compound.
Experimental Protocol: Validating this compound Specificity via Calcium Imaging
This protocol provides a general framework for assessing the specificity of this compound using a fluorescent calcium indicator like Fura-2 AM.
I. Materials
-
Cells of interest cultured on glass-bottom imaging dishes.
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS) or other appropriate imaging buffer.
-
IP3-generating agonist (e.g., ATP, carbachol).
-
This compound (stock solution in DMSO or ethanol).[4]
-
Thapsigargin (stock solution in DMSO).
-
Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation and with a perfusion system.
II. Cell Preparation
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash cultured cells once with HBS.
-
Incubate cells in the loading solution for 30-45 minutes at room temperature or 37°C, according to your cell type's requirements.
-
Wash the cells twice with HBS to remove excess dye.
-
Allow cells to de-esterify the dye for at least 15-20 minutes before beginning the experiment.
III. Experimental Procedure This procedure should be performed on three separate dishes of cells.
Run 1: Positive Control (Agonist Response)
-
Mount the dish on the microscope stage and begin recording baseline fluorescence (for Fura-2, alternate excitation at 340 nm and 380 nm).
-
After establishing a stable baseline for 1-2 minutes, perfuse the cells with the IP3-generating agonist at a predetermined effective concentration.
-
Record the sharp increase in the 340/380 ratio, indicating Ca2+ release from intracellular stores.
Run 2: this compound Inhibition Test
-
Mount a fresh dish of loaded cells. Record a stable baseline for 1-2 minutes.
-
Perfuse the cells with HBS containing the desired concentration of this compound (e.g., 5 µM). Pre-incubate for 15-20 minutes.
-
Crucial Observation: During this incubation, monitor the baseline Ca2+ level. A slow, steady rise suggests off-target SERCA inhibition.
-
While continuing to perfuse with this compound, add the IP3-generating agonist (at the same concentration as in Run 1).
-
Record the cellular response. A specific block will result in a significantly attenuated or absent Ca2+ peak compared to the positive control.
Run 3: Negative Control (SERCA Inhibition with Thapsigargin)
-
Mount a third dish of loaded cells. Record a stable baseline for 1-2 minutes.
-
Perfuse the cells with a saturating concentration of thapsigargin (e.g., 1-2 µM).
-
Record the response. A specific SERCA block will cause a slow, irreversible increase in cytosolic Ca2+ as it leaks from the ER and cannot be pumped back in.
-
Compare the kinetics and amplitude of the Ca2+ rise in this run to any baseline rise observed during the this compound incubation in Run 2.
IV. Data Interpretation
-
Specific IP3R Inhibition: this compound significantly blocks the agonist-induced Ca2+ peak (Run 2) without causing a substantial slow rise in baseline Ca2+ that mimics the thapsigargin trace (Run 3).
-
Non-Specific/Off-Target Effects: this compound causes a slow increase in baseline Ca2+ (Run 2) that is comparable to the thapsigargin effect (Run 3). This indicates that SERCA inhibition is a significant confounding factor at the concentration used.
-
Ineffective Inhibition: this compound fails to block the agonist-induced Ca2+ peak. This could be due to concentration, cell type resistance, or the presence of alternative signaling pathways.
References
- 1. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (-)-Xestospongin C | General Calcium Signaling Agents | Tocris Bioscience [tocris.com]
- 5. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Xestospongin C Treatment: Technical Support & Troubleshooting Center
Welcome to the technical support center for Xestospongin C. This resource is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results during experiments involving this common IP3 receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I applied this compound to my cells and observed a slow, sustained increase in cytosolic calcium ([Ca²⁺]i), similar to the effect of thapsigargin. Isn't this compound supposed to block calcium release?
A1: This is a well-documented but often unexpected finding. While this compound is a potent inhibitor of the IP3 receptor, it also acts as an inhibitor of the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2][3] The SERCA pump is responsible for pumping calcium from the cytosol back into the ER, maintaining a low resting cytosolic calcium concentration.
By inhibiting SERCA, this compound prevents the re-uptake of calcium into the ER. This leads to a gradual depletion of ER calcium stores as calcium leaks out into the cytosol, causing a slow and sustained increase in cytosolic [Ca²⁺]i.[4][5] This effect is mechanistically similar to that of thapsigargin, a specific SERCA inhibitor.[4]
Troubleshooting Steps:
-
Compare with a SERCA-specific inhibitor: Run a parallel experiment using thapsigargin. If the calcium transient profile induced by this compound is similar in kinetics and amplitude to that induced by thapsigargin, it strongly suggests SERCA inhibition is the dominant effect.[4]
-
Occlusion Experiment: Pre-treat cells with a saturating concentration of thapsigargin to completely empty the ER stores. Subsequent addition of this compound should not cause a further increase in cytosolic calcium if they are acting on the same mechanism (SERCA inhibition).[2][6] Conversely, pre-treating with this compound should occlude the effect of a subsequent thapsigargin addition.[2]
Signaling Pathway: Intended vs. Off-Target Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Inositol 1,4,5-Trisphosphate Receptor (IP3R) Function: Xestospongin C vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the precise role of the inositol 1,4,5-trisphosphate receptor (IP3R) in cellular signaling pathways is crucial. This guide provides a comprehensive comparison of two widely used techniques for elucidating IP3R function: pharmacological inhibition with Xestospongin C and genetic silencing using small interfering RNA (siRNA).
This guide will delve into the mechanisms of action, experimental protocols, and data presentation for both methods, offering a clear perspective on their respective strengths and limitations. By presenting this objective comparison, we aim to equip researchers with the necessary information to select the most appropriate strategy for their experimental needs.
Pharmacological Inhibition with this compound
This compound is a potent, cell-permeable, and reversible antagonist of the IP3R.[1] It acts by blocking the IP3 binding site on the receptor, thereby inhibiting the release of calcium (Ca2+) from the endoplasmic reticulum.[1][2] This makes it a valuable tool for acutely probing the functional consequences of IP3R inhibition in a variety of cell types.
Data Summary: Effects of this compound on Cellular Processes
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| IP3-induced Ca2+ release | Cerebellar microsomes | IC50 = 358 nM | Inhibition of Ca2+ release | [1] |
| Antigen-induced Ca2+ release | RBL-2H3 mast cells | 3 - 10 µM | Inhibition of Ca2+ release and degranulation | [2][3] |
| Aβ-induced apoptosis | Primary hippocampal neurons | 10 µM | Significant decrease in early apoptotic rate | [1] |
| Phenylephrine-induced inotropic effects | Guinea-pig papillary muscle | 3 µM | Inhibition of positive inotropic effects | [4] |
Experimental Protocol: Inhibition of IP3R using this compound
This protocol is a generalized guideline based on common practices described in the literature.[1][2] Researchers should optimize concentrations and incubation times for their specific cell type and experimental endpoint.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Calcium imaging dye (e.g., Fura-2 AM) or other relevant assay reagents
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate for calcium imaging) and allow them to adhere overnight.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the existing cell culture medium and wash the cells once with PBS. Add the medium containing this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period. Pre-incubation times can range from a few minutes to several hours, depending on the experimental design.[1][2]
-
Functional Assay: Following incubation, proceed with the functional assay. For example, to measure calcium release, load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Stimulation: Stimulate the cells with an agonist known to induce IP3 production (e.g., carbachol, ATP) and measure the resulting change in intracellular calcium concentration.
-
Data Analysis: Compare the agonist-induced calcium response in this compound-treated cells to that in vehicle-treated control cells.
Genetic Silencing with IP3R siRNA Knockdown
An alternative and highly specific method for studying IP3R function is to use small interfering RNA (siRNA) to silence the expression of the gene encoding the receptor. This approach leads to a reduction in the total amount of IP3R protein, thereby attenuating the IP3 signaling pathway.
Data Summary: Effects of IP3R siRNA Knockdown
| Parameter | Cell Line | siRNA Concentration | Observed Effect | Reference |
| IP3R-1 Protein Level | HeLa cells | 20 nM | Significant reduction in IP3R-1 protein | [5] |
| HIV-1 Gag Release | HeLa cells | 20 nM | Inhibition of Gag VLP release | [5] |
| Gag Subcellular Localization | HeLa cells | 20 nM | Mislocalization of Gag to interior vesicles | [5] |
Experimental Protocol: IP3R siRNA Knockdown
Materials:
-
Validated siRNA targeting the desired IP3R isoform (and a non-targeting control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Cell culture medium (antibiotic-free)
-
Reagents for validation of knockdown (e.g., antibodies for Western blotting, primers for qRT-PCR)
Procedure:
-
Cell Plating: The day before transfection, plate cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 20 nM final concentration) in a microcentrifuge tube containing an appropriate volume of Opti-MEM.
-
In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time for maximal protein knockdown should be determined empirically.
-
Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of IP3R knockdown. This can be done at the mRNA level using qRT-PCR (typically at 24-48 hours) or at the protein level using Western blotting (typically at 48-72 hours).
-
Functional Assay: Once knockdown is confirmed, the cells can be used in functional assays to assess the consequences of reduced IP3R expression, following a similar procedure to that described for the this compound experiments.
Visualizing the Methodologies
To further clarify the concepts discussed, the following diagrams illustrate the IP3 signaling pathway and the experimental workflows for both this compound treatment and IP3R siRNA knockdown.
IP3 signaling pathway and points of intervention.
Experimental workflow for this compound treatment.
Experimental workflow for IP3R siRNA knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qiagen.com [qiagen.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - BE [thermofisher.com]
- 8. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to Validating the Inhibitory Effect of Xestospongin C on IP3-Induced Ca2+ Flux
For researchers, scientists, and drug development professionals investigating the intricacies of intracellular calcium (Ca2+) signaling, the inositol 1,4,5-trisphosphate receptor (IP3R) is a critical target. Xestospongin C, a marine sponge-derived compound, has been widely recognized as a potent, cell-permeable inhibitor of IP3-induced Ca2+ release.[1][2] This guide provides an objective comparison of this compound with other common IP3R modulators, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
The IP3 Signaling Pathway
The IP3 signaling cascade is a fundamental mechanism for regulating intracellular Ca2+ levels. It begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then diffuses through the cytoplasm and binds to the IP3 receptor on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. This elevation in cytosolic Ca2+ mediates a vast array of cellular processes.
Caption: The Inositol 1,4,5-Trisphosphate (IP3) signaling pathway.
Comparative Analysis of IP3R Inhibitors
While this compound is a valuable tool, its activity is often compared with other modulators, each with distinct mechanisms, potencies, and specificities. Understanding these differences is crucial for experimental design and data interpretation.
| Inhibitor | Mechanism of Action | Potency (IC50) | Selectivity | Cell Permeability | Key Considerations |
| This compound | Selective, reversible IP3R antagonist.[1] | ~358 nM[1] | 30-fold selectivity over ryanodine receptors.[3] Can inhibit SERCA pumps and voltage-gated channels at higher concentrations.[4][5] | Yes[2] | Potent and widely used, but off-target effects must be considered. Some studies question its efficacy against certain IP3R subtypes.[6][7] |
| 2-APB | Modulator of IP3R, often inhibitory. | Micromolar range (e.g., 50-100 µM)[8][9] | Selective for IP3R1.[6][7] Has significant off-target effects on SERCA pumps and SOCE.[8] | Yes[8] | Membrane-permeable and effective, but its numerous off-target effects necessitate careful controls.[8][10] |
| Heparin | Competitive antagonist at the IP3 binding site.[6] | Micromolar range (Ki ~93 µM for sigma receptors)[11] | Inhibits all IP3R subtypes with varying affinity (IP3R3 > IP3R1 ≥ IP3R2).[6][8] Can also activate ryanodine receptors.[12] | No[13] | A reliable competitive antagonist but requires cell permeabilization, limiting its use to specific experimental setups.[13] |
| Caffeine | Low-affinity antagonist.[14] | Millimolar range (~1.8-2.5 mM)[15] | Selectively inhibits IP3R1 and IP3R3.[6][15] Well-known activator of ryanodine receptors; also inhibits adenosine receptors and phosphodiesterases.[12][15][16] | Yes | Its low affinity and multiple well-characterized off-target effects require cautious interpretation of results.[16] |
Experimental Protocols for Validation
Validating the inhibitory effect of this compound requires a series of well-controlled experiments to measure its impact on IP3-induced Ca2+ flux while accounting for potential off-target effects.
This experiment assesses the ability of an inhibitor to block Ca2+ release triggered by the physiological activation of the IP3 pathway.
-
Cell Preparation: Culture cells (e.g., RBL-2H3 mast cells) on coverslips suitable for microscopy.[2] Load cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Inhibitor Pre-incubation: Before stimulation, incubate the cells with this compound (e.g., 3-10 µM) or another inhibitor for a sufficient period (e.g., 15-30 minutes) to allow for cell penetration and target binding.[9][17]
-
Stimulation and Measurement: Mount the coverslip on a fluorescence imaging system. Perfuse the cells with a Ca2+-free buffer to isolate the release from internal stores.[17] Initiate recording of the fluorescent signal to establish a baseline. Add an agonist (e.g., DNP-HSA for sensitized RBL-2H3 cells) to stimulate IP3 production and measure the transient increase in intracellular Ca2+.[2]
-
Data Analysis: Quantify the peak fluorescence change or the area under the curve (AUC) to determine the extent of Ca2+ release.[18] Compare the response in inhibitor-treated cells to control (vehicle-treated) cells. A significant reduction in the Ca2+ transient indicates inhibition of the pathway.
This method bypasses the upstream signaling cascade to confirm that the inhibitor acts directly on the IP3 receptor.
-
Cell Permeabilization: After loading with a Ca2+ indicator that can be retained in the ER (e.g., Mag-Fura-2), permeabilize the plasma membrane using a gentle agent like β-escin.[2][17] This allows direct access to the cytosol while keeping organelle membranes intact.
-
Experimental Buffer: Use an intracellular-like buffer containing ATP to fuel ER Ca2+ pumps and maintain Ca2+ stores.
-
Inhibition and Stimulation: Add this compound or another inhibitor to the permeabilized cells. After a brief incubation, directly apply a known concentration of IP3 to the buffer.[2]
-
Measurement and Analysis: Monitor the fluorescence of the ER-localized dye. A decrease in fluorescence signifies Ca2+ release from the ER. Compare the IP3-induced Ca2+ release in the presence and absence of the inhibitor. Direct inhibition of the IP3R will result in a significantly attenuated response.[17]
To distinguish between IP3R blockade and off-target effects on the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, thapsigargin is used. Thapsigargin is an irreversible SERCA inhibitor that causes passive Ca2+ leak from the ER, independent of IP3R activity.[2][5]
-
Protocol: Prepare and load intact cells with a Ca2+ indicator as described in Protocol 1. Pre-incubate one group of cells with this compound and another with a vehicle control.
-
Stimulation: Add thapsigargin (e.g., 1 µM) to both groups and measure the resulting increase in cytosolic Ca2+.[2]
-
Interpretation: If this compound is acting specifically on the IP3R, it should not affect the Ca2+ release induced by thapsigargin.[2][17] However, if this compound also inhibits the SERCA pump, it may alter the thapsigargin-induced Ca2+ transient.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IP3 receptor antagonist heparin uncompetitively inhibits [3H](+)-SKF-10047 binding to sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacology of intracellular Ca(2+)-release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the Ca2+ release channel, IP3R subtype 3 by caffeine slows glioblastoma invasion and migration and extends survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple effects of caffeine on Ca2+ release and influx in human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Xestospongin C: Evaluating Specificity for IP3 Receptors
For researchers, scientists, and drug development professionals, the precise action of pharmacological tools is paramount. This guide provides a comprehensive comparison of Xestospongin C, a widely used inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), and evaluates its specificity with supporting experimental data and protocols.
This compound, a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is a potent, cell-permeable, and reversible blocker of IP3-mediated Ca2+ release.[1][2][3] It is a valuable tool for dissecting the role of IP3 signaling in a multitude of cellular processes. However, a critical evaluation of its specificity is essential for the accurate interpretation of experimental results.
Mechanism of Action
This compound inhibits IP3-induced Ca2+ release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[2] Notably, its mechanism is thought to be non-competitive, as it does not appear to interact with the IP3 binding site on the receptor.[3] This suggests an allosteric mode of inhibition.
Comparative Efficacy and Potency
To understand the specificity of this compound, it is crucial to compare its potency at the IP3 receptor with its effects on other cellular targets. The following table summarizes key quantitative data from various studies.
| Target | Metric | Value | Cell/Tissue Type | Reference |
| IP3 Receptor | IC50 | 358 nM | Rabbit Cerebellar Microsomes | [1][3] |
| Ryanodine Receptor | Selectivity | 30-fold over RyR | Rabbit Cerebellar Microsomes | [2] |
| Voltage-Dependent Ca2+ Channels | IC50 | 0.63 µM | Guinea-pig Ileum Smooth Muscle | [4] |
| SERCA Pump | Potency | Equally potent to IP3R inhibition | A7r5 Smooth Muscle Cells | [5][6] |
Off-Target Effects and Considerations for Specificity
While this compound is a potent IP3R inhibitor, several studies have highlighted significant off-target effects that researchers must consider:
-
SERCA Pump Inhibition: A critical consideration is the inhibitory effect of this compound on the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][5] Some studies suggest that it is an equally potent inhibitor of both the IP3R and the SERCA pump.[6][7][8] This can complicate the interpretation of results, as SERCA inhibition also leads to a rise in cytosolic Ca2+ and depletion of ER Ca2+ stores.
-
Voltage-Gated Ion Channels: In intact cells, this compound has been shown to inhibit voltage-dependent Ca2+ and K+ channels at concentrations similar to those used to inhibit IP3Rs.[4] This lack of selectivity in intact versus permeabilized cells is a crucial distinction.[4]
-
Cell-Type Variability: The efficacy and specificity of this compound can vary between different cell types.[9] For instance, some reports indicate that it is ineffective as an antagonist of IP3-evoked Ca2+ release in DT40 cells.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical IP3 signaling pathway and the points of intervention for this compound and other common pharmacological agents.
Caption: The IP3 signaling pathway and points of inhibition.
Experimental Protocols for Confirming Specificity
To rigorously assess the specificity of this compound for IP3 receptors in your experimental system, a combination of the following protocols is recommended.
Calcium Imaging in Permeabilized Cells
This assay directly measures the effect of this compound on IP3-mediated Ca2+ release from intracellular stores.
Methodology:
-
Cell Preparation: Culture cells on glass coverslips. Load cells with a low-affinity Ca2+ indicator suitable for measuring ER Ca2+ concentration, such as Mag-Fura-2 AM.
-
Permeabilization: Wash the cells with a buffer mimicking intracellular ionic conditions (e.g., containing KCl, HEPES, ATP, and an EGTA/Ca2+ buffer system to clamp cytosolic Ca2+ at a low level). Permeabilize the plasma membrane using a gentle agent like β-escin or digitonin, leaving the ER membrane intact.
-
Baseline Measurement: Monitor the fluorescence of the Ca2+ indicator to establish a stable baseline of ER Ca2+ levels.
-
This compound Incubation: Add this compound at various concentrations and incubate for a sufficient period (e.g., 5-15 minutes).
-
IP3 Stimulation: Add a maximal concentration of IP3 to induce Ca2+ release from the ER.
-
Data Analysis: Measure the rate and extent of the decrease in the Ca2+ indicator's fluorescence, which corresponds to Ca2+ release. Compare the IP3-induced Ca2+ release in the presence and absence of this compound to determine its inhibitory effect.
Caption: Workflow for a permeabilized cell Ca2+ release assay.
Differentiating IP3R vs. SERCA Inhibition in Intact Cells
This protocol helps to distinguish between the effects of this compound on IP3Rs versus SERCA pumps.
Methodology:
-
Cell Loading: Load intact cells with a cytosolic Ca2+ indicator like Fura-2 AM.
-
Experimental Conditions: Prepare two sets of cells. Pre-incubate one set with this compound (e.g., 3-10 µM for 15 minutes).
-
Stimulation:
-
In one group from each set, stimulate with an agonist that acts through the IP3 pathway (e.g., carbachol, bradykinin).
-
In another group from each set, stimulate with thapsigargin, a specific SERCA inhibitor. Thapsigargin will induce ER Ca2+ store depletion and a subsequent capacitative calcium entry (CCE), independent of IP3R activation.
-
-
Measurement: Record the changes in cytosolic Ca2+ concentration.
-
Interpretation:
Electrophysiology (Patch-Clamp)
For cell types where voltage-gated channels are relevant, patch-clamp experiments can directly assess the effects of this compound on these channels.
Methodology:
-
Cell Preparation: Prepare cells for whole-cell patch-clamp recording.
-
Recording: Obtain a stable whole-cell recording. Apply voltage steps to elicit currents from voltage-gated Ca2+ or K+ channels.
-
This compound Application: Perfuse the cells with a solution containing this compound.
-
Analysis: Measure the current amplitude before and after the application of this compound to determine any inhibitory effects.
Logical Framework for Evaluating Specificity
The following diagram outlines the logical steps to confirm the specificity of this compound.
Caption: Logical workflow for assessing this compound specificity.
Conclusion and Recommendations
This compound is a powerful tool for studying IP3-mediated signaling. Its primary action as a potent IP3 receptor antagonist is well-documented. However, researchers must remain vigilant about its potential off-target effects, particularly the inhibition of SERCA pumps and voltage-gated ion channels.
To ensure the validity of experimental findings, it is highly recommended to:
-
Use the lowest effective concentration of this compound.
-
Employ multiple, independent experimental approaches to confirm the role of IP3Rs, as outlined in the protocols above.
-
When possible, use complementary tools, such as other IP3R inhibitors (e.g., 2-APB, though it also has off-target effects) or molecular approaches like siRNA-mediated knockdown of IP3Rs, to corroborate findings obtained with this compound.
By carefully considering these factors and performing appropriate control experiments, researchers can confidently utilize this compound to unravel the complexities of IP3 signaling in their systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps. | Semantic Scholar [semanticscholar.org]
- 8. This compound is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps [usiena-air.unisi.it]
- 9. This compound, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Xestospongin Analogs: Potency and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four common Xestospongin analogs: Xestospongin A, B, C, and D. These macrocyclic alkaloids, originally isolated from the marine sponge Xestospongia, are widely utilized as pharmacological tools to investigate intracellular calcium (Ca²⁺) signaling pathways. Their primary mode of action involves the modulation of inositol 1,4,5-trisphosphate receptors (IP₃Rs), key channels responsible for the release of Ca²⁺ from the endoplasmic reticulum. This guide summarizes their differential effects on IP₃Rs, ryanodine receptors (RyRs), and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, supported by available experimental data.
Data Presentation: Quantitative Comparison of Xestospongin Analogs
Table 1: Inhibition of IP₃ Receptor-Mediated Calcium Release
| Analog | IC₅₀ / EC₅₀ | Cell/Tissue Type | Comments |
| Xestospongin A | ~2.5 µM | Rabbit Cerebellum Microsomes | Approximately 7-fold less potent than Xestospongin C. |
| Xestospongin B | 18.9 - 44.6 µM | Isolated Rat Skeletal Myotube Nuclei, Rat Cerebellar Membranes | EC₅₀ values vary depending on the assay (functional vs. binding). Generally less potent than this compound.[1] |
| This compound | 358 nM | Rabbit Cerebellum Microsomes | The most potent of the non-hydroxylated analogs.[2][3][4] |
| Xestospongin D | Less potent than XeC | Rabbit Cerebellum Microsomes | Precise IC₅₀ value is not well-documented, but consistently shown to be less effective at inhibiting IP₃-evoked Ca²⁺ release compared to this compound.[3] |
Table 2: Modulation of Ryanodine Receptors (RyRs) and SERCA Pumps
| Analog | Effect on Ryanodine Receptors (RyR1) | Effect on SERCA Pumps |
| Xestospongin A | Data not available | Data not available |
| Xestospongin B | Data not available | No significant inhibition reported. |
| This compound | Weak inhibitor | Reports are conflicting; some studies suggest inhibition while others report no activity.[5] |
| Xestospongin D | Sensitizes RyR1 to Ca²⁺-induced Ca²⁺ release | Lacks inhibitory activity.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Xestospongin analogs and a typical experimental workflow for their study.
Caption: Intracellular calcium signaling and points of modulation by Xestospongin analogs.
Caption: Workflow for assessing Xestospongin effects on IP₃-mediated calcium release.
Experimental Protocols
IP₃-Induced Ca²⁺ Release Assay from Cerebellar Microsomes
This protocol is adapted from methodologies used in foundational studies of Xestospongins.
Materials:
-
Rabbit cerebellum
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors)
-
Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, pH 7.4)
-
Microsomal buffer (e.g., 125 mM KCl, 10 mM HEPES, pH 7.4)
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
ATP, MgCl₂, Creatine Phosphate, Creatine Kinase
-
Inositol 1,4,5-trisphosphate (IP₃)
-
Xestospongin analogs (A, B, C, D)
-
Fluorometer
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen rabbit cerebellum in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in microsomal buffer.
-
-
Calcium Loading:
-
Incubate the microsomal suspension with Fura-2 AM to load the vesicles with the Ca²⁺ indicator.
-
In the fluorometer cuvette, add the Fura-2-loaded microsomes to a buffer containing ATP, MgCl₂, and a regenerating system (creatine phosphate and creatine kinase) to facilitate Ca²⁺ uptake into the vesicles via the SERCA pump.
-
-
Assay Performance:
-
Once a stable, low extra-vesicular Ca²⁺ concentration is achieved (indicating successful loading), add the desired concentration of the Xestospongin analog or vehicle control and incubate for a defined period.
-
Initiate Ca²⁺ release by adding a specific concentration of IP₃.
-
-
Data Acquisition and Analysis:
-
Monitor the change in Fura-2 fluorescence, which corresponds to the increase in extra-vesicular Ca²⁺ concentration upon release from the microsomes.
-
Calculate the initial rate and the peak amplitude of the Ca²⁺ release.
-
Perform dose-response experiments with each Xestospongin analog to determine their respective IC₅₀ values.
-
Assessment of Ryanodine Receptor Sensitization
This protocol outlines a method to investigate the sensitizing effect of hydroxylated Xestospongin analogs on RyRs.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle
-
Buffer for Ca²⁺ release measurements (e.g., containing KCl, HEPES, and a low concentration of a Ca²⁺ indicator like Fluo-4)
-
Xestospongin D (or other hydroxylated analogs)
-
Ryanodine
-
Caffeine (as a RyR agonist)
-
Fluorometer or Ca²⁺ imaging system
Procedure:
-
SR Vesicle Preparation:
-
Isolate SR vesicles from muscle tissue using differential centrifugation methods similar to the microsome preparation described above.
-
-
Baseline Ca²⁺ Release:
-
Add the SR vesicles to the measurement buffer.
-
Establish a baseline fluorescence signal.
-
Induce a sub-maximal Ca²⁺ release by adding a low concentration of a RyR agonist (e.g., caffeine).
-
-
Testing Xestospongin Analogs:
-
In a separate experiment, pre-incubate the SR vesicles with the hydroxylated Xestospongin analog (e.g., Xestospongin D) for a specific duration.
-
Induce Ca²⁺ release with the same sub-maximal concentration of the RyR agonist used in the baseline measurement.
-
-
Data Analysis:
-
Compare the rate and amplitude of Ca²⁺ release in the presence and absence of the Xestospongin analog. An enhancement of Ca²⁺-induced Ca²⁺ release in the presence of the analog indicates sensitization of the RyRs.
-
As a control, the effect of the analog can be tested in the presence of a RyR inhibitor like ryanodine to confirm the specificity of the effect.
-
Conclusion
The Xestospongin analogs exhibit distinct profiles in their modulation of intracellular Ca²⁺ channels. This compound stands out as the most potent inhibitor of IP₃Rs among the non-hydroxylated analogs. In contrast, hydroxylated analogs like Xestospongin D possess a unique dual functionality, inhibiting IP₃Rs while sensitizing RyRs. The conflicting reports on the effects of this compound on SERCA pumps highlight the importance of careful experimental design and interpretation. This guide provides a foundational understanding for researchers to select the appropriate Xestospongin analog for their specific experimental needs and to design robust experiments to further elucidate the intricacies of intracellular calcium signaling.
References
- 1. Preparation of microsomes to study Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylated xestospongins block inositol-1,4,5-trisphosphate-induced Ca2+ release and sensitize Ca2+-induced Ca2+ release mediated by ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Xestospongin C: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Xestospongin C are paramount to ensuring laboratory safety and environmental protection. This compound, a potent marine-derived toxin, is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating a stringent disposal protocol.[1] Adherence to these procedures is not only a matter of best practice but also a legal requirement, governed by local, state, and federal regulations.[1]
Core Principles of this compound Disposal
The foundational principle for the disposal of this compound is to treat it as hazardous chemical waste. This requires segregation from general laboratory waste and handling by a licensed hazardous waste disposal service. It is crucial to avoid any release into the environment, particularly into drains or water courses, due to its high aquatic toxicity.[1]
Step-by-Step Disposal Protocol for this compound
The following step-by-step guide outlines the operational plan for the safe disposal of this compound in various forms.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
If handling the powdered form, a respirator may be necessary to avoid dust formation and inhalation.[2]
-
Prepare a designated and clearly labeled hazardous waste container that is compatible with the chemical properties of this compound and any solvents used.
2. Disposal of Unused or Expired this compound (Solid):
-
Do not dispose of solid this compound in regular trash.
-
Carefully transfer the solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the name "this compound," the quantity, and the appropriate hazard pictograms.
3. Disposal of this compound Solutions:
-
Aqueous or solvent-based solutions of this compound should not be poured down the drain.
-
Collect all liquid waste containing this compound in a sealed, leak-proof container.
-
If possible, segregate halogenated and non-halogenated solvent waste.[3]
-
The container must be clearly labeled as hazardous waste, indicating the presence of this compound and the solvent used.
4. Disposal of Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Glassware and Plasticware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated, sealed hazardous waste bag or container.
-
Reusable Glassware: To decontaminate reusable glassware, first rinse with a suitable solvent (such as ethanol) to remove residual this compound. Collect this rinseate as hazardous liquid waste. After the initial rinse, the glassware can be washed according to standard laboratory procedures.
5. Spill Management and Cleanup:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[1]
-
Wear appropriate PPE before attempting to clean the spill.
-
For liquid spills, use an absorbent, inert material such as diatomite or a universal binder to contain and absorb the substance.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all cleanup materials (absorbents, wipes, etc.) in a sealed container and dispose of it as hazardous waste.[1]
6. Storage and Final Disposal:
-
Store the sealed hazardous waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Ensure all institutional and regulatory paperwork is completed.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. By following these procedures, you contribute to a safe laboratory environment and the protection of our ecosystems.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Xestospongin C
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Xestospongin C, a potent and valuable marine natural product. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
This compound is recognized for its activity as a cell-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, making it a crucial tool in calcium signaling research.[1][2] However, its handling requires careful attention to safety protocols due to its potential hazards. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This includes:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles.[3]
-
Hand Protection: Wear protective gloves. It is crucial to inspect gloves for any damage before use and to change them frequently, especially if they become contaminated.[3][4]
-
Body Protection: An impervious lab coat or gown should be worn to prevent skin contact.[3] This protective clothing should be removed immediately if significant contamination occurs and should not be worn outside of the laboratory.[4]
-
Respiratory Protection: A suitable respirator should be used, particularly when handling the powdered form of the compound, to avoid inhalation of dust or aerosols.[3] Work should be conducted in a well-ventilated area, preferably within a fume hood.[3]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and for preserving the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[3]
-
For long-term storage of the powder, a temperature of -20°C is recommended.[3][5] If dissolved in a solvent, store at -80°C.[3]
2. Preparation of Solutions:
-
All handling of the powdered compound should be performed in a chemical fume hood to minimize inhalation risk.
-
When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Commonly used solvents for stock solutions include DMSO and ethanol.[2]
3. Experimental Use:
-
Always wear the full complement of PPE during experimental procedures involving this compound.
-
Avoid eating, drinking, or smoking in the laboratory where this compound is being used.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Accidental Release and First Aid
In the event of an accidental release or exposure, immediate action is necessary:
| Scenario | Immediate Action |
| Spill | Evacuate the immediate area if the spill is large or if dust is generated. Wear full PPE, including respiratory protection. Cover the spill with an absorbent, non-combustible material such as sand or vermiculite. Collect the absorbed material into a suitable container for disposal. Prevent the spill from entering drains or waterways.[3] |
| Skin Contact | Immediately wash the affected area with copious amounts of water. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and to comply with regulations.
-
Waste Collection: All waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves, vials), and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the waste container through an approved hazardous waste disposal facility.[3] Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[3]
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound. This can be done by scrubbing with alcohol.[3]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzo Life Sciences this compound (50µg). CAS: 88903-69-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. This compound|88903-69-9|MSDS [dcchemicals.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. biocrick.com [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
